alpha-Tocopherol acetate
Description
Structure
2D Structure
3D Structure
Properties
Key on ui mechanism of action |
_In addition to any following information, owing to d-alpha-Tocopherol acetate's closely related chemical nature with alpha-Tocopherol acetate, please also refer to the drug information page for alpha-Tocopherol acetate for further data._ Although all forms of Vitamin E exhibit antioxidant activity, it is known that the antioxidant activity of vitamin E is not sufficient to explain the vitamin's biological activity. Vitamin E's anti-atherogenic activity involves the inhibition of the oxidation of LDL and the accumulation of oxLDL in the arterial wall. It also appears to reduce oxLDL-induced apoptosis in human endothelial cells. Oxidation of LDL is a key early step in atherogenesis as it triggers a number of events which lead to the formation of atherosclerotic plaque. In addition, vitamin E inhibits protein kinase C (PKC) activity. PKC plays a role in smooth muscle cell proliferation, and, thus, the inhibition of PKC results in inhibition of smooth muscle cell proliferation, which is involved in atherogenesis. Vitamin E's antithrombotic and anticoagulant activities involves the downregulation of the expression of intracellular cell adhesion molecule(ICAM)-1 and vascular cell adhesion molecule(VCAM)-1 which lowers the adhesion of blood components to the endothelium. In addition, vitamin E upregulates the expression of cytosolic phospholipase A2 and cyclooxygenase (COX)-1 which in turn enhances the release of prostacyclin. Prostacyclin is a vasodilating factor and inhibitor of platelet aggregation and platelet release. It is also known that platelet aggregation is mediated by a mechanism involving the binding of fibrinogen to the glycoprotein IIb/IIIa (GPIIb/IIIa) complex of platelets. GPIIb/IIIa is the major membrane receptor protein that is key to the role of the platelet aggregation response. GPIIb is the alpha-subunit of this platelet membrane protein. Alpha-tocopherol downregulates GPIIb promoter activity which results in reduction of GPIIb protein expression and decreased platelet aggregation. Vitamin E has also been found in culture to decrease plasma production of thrombin, a protein which binds to platelets and induces aggregation. A metabolite of vitamin E called vitamin E quinone or alpha-tocopheryl quinone (TQ) is a potent anticoagulant. This metabolite inhibits vitamin K-dependent carboxylase, which is a major enzyme in the coagulation cascade. The neuroprotective effects of vitamin E are explained by its antioxidant effects. Many disorders of the nervous system are caused by oxidative stress. Vitamin E protects against this stress, thereby protecting the nervouse system. The immunomodulatory effects of Vitamin E have been demonstrated in vitro, where alpha-tocopherol increases mitogenic response of T lymphocytes from aged mice. The mechanism of this response by vitamin E is not well understood, however it has been suggested that vitamin E itself may have mitogenic activity independent of its antioxidant activity. Lastly, the mechanism of action of vitamin E's antiviral effects (primarily against HIV-1) involves its antioxidant activity. Vitamin E reduces oxidative stress, which is thought to contribute to HIV-1 pathogenesis, as well as to the pathogenesis of other viral infections. Vitamin E also affects membrane integrity and fluidity and, since HIV-1 is a membraned virus, altering membrane fluidity of HIV-1 may interfere with its ability to bind to cell-receptor sites, thus decreasing its infectivity. Vitamin E's antioxidant capabilities are perhaps the primary biological action associated with alpha-tocopherol. In general, antioxidants protect cells from the damaging effects of free radicals, which are molecules that consist of an unshared electron. These unshared electrons are highly energetic and react rapidly with oxygen to form reactive oxygen species (ROS). In doing so, free radicals are capable of damaging cells, which may facilitate their contribution to the development of various diseases. Moreover, the human body naturally forms ROS when it converts food into energy and is also exposed to environmental free radicals contained in cigarette smoke, air pollution, or ultraviolet radiation from the sun. It is believed that perhaps vitamin E antioxidants might be able to protect body cells from the damaging effects of such frequent free radical and ROS exposure. Specifically, vitamin E is a chain-breaking antioxidant that prevents the propagation of free radical reactions. The vitamin E molecule is specifically a peroxyl radical scavenger and especially protects polyunsaturated fatty acids within endogenous cell membrane phospholipids and plasma lipoproteins. Peroxyl free radicals react with vitamin E a thousand times more rapidly than they do with the aforementioned polyunsaturated fatty acids. Furthermore, the phenolic hydroxyl group of tocopherol reacts with an organic peroxyl radical to form an organic hydroperoxide and tocopheroxyl radical. This tocopheroxyl radical can then undergo various possible reactions: it could (a) be reduced by other antioxidants to tocopherol, (b) react with another tocopheroxyl radical to form non-reactive products like tocopherol dimers, (c) undergo further oxidation to tocopheryl quinone, or (d) even act as a prooxidant and oxidize other lipids. In addition to the antioxidant actions of vitamin E, there have been a number of studies that report various other specific molecular functions associated with vitamin E. For example, alpha-tocopherol is capable of inhibiting protein kinase C activity, which is involved in cell proliferation and differentiation in smooth muscle cells, human platelets, and monocytes. In particular, protein kinase C inhibition by alpha-tocopherol is partially attributable to its attenuating effect on the generation of membrane-derived dialglycerol, a lipid that facilitates protein kinase C translocation, thereby increasing its activity. In addition, vitamin E enrichment of endothelial cells downregulates the expression of intercellular cell adhesion molecule (ICAM-1) and vascular cell adhesion molecule-1 (VCAM-1), thereby decreasing the adhesion of blood cell components to the endothelium. Vitamin E also upregulates the expression of cytosolic phospholipase A2 and cyclooxygenase-1. The increased expression of these two rate-limiting enzymes in the arachidonic acid cascade explains the observation that vitamin E, in a dose-dependent fashion, enhanced the release of prostacyclin, a potent vasodilator and inhibitor of platelet aggregation in humans. Furthermore, vitamin E can inhibit platelet adhesion, aggregation, and platelet release reactions. The vitamin can also evidently inhibit the plasma generation of thrombin, a potent endogenous hormone that binds to platelet receptors and induces aggregation of platelets. Moreover, vitamin E may also be able to decrease monocyte adhesion to the endothellium by downregulating expression of adhesion molecules and decreasing monocyte superoxide production. Given these proposed biological activities of vitamin E, the substance continues to generate ongoing interest and studies in whether or not vitamin E can assist in delaying or preventing various diseases with any one or more of its biologic actions. For instance, studies continue to see whether vitamin E's ability to inhibit low-density lipoprotein oxidation can aid in preventing the development of cardiovascular disease or atherogenesis. Similarly, it is also believed that if vitamin E can decrease the chance of cardiovascular disease then it can also decrease the chance of related diabetic disease and complications. In much the same way, it is also believed that perhaps the antioxidant abilities of vitamin E can neutralize free radicals that are constantly reacting and damaging cellular DNA. Furthermore, it is also believed that free radical damage does contribute to protein damage in the ocular lens - another free radical-mediated condition that may potentially be prevented by vitamin E use. Where it is also suggested that various central nervous system disorders like Parkinson's disease, Alzheimer's disease, Down's syndrome, and Tardive Dyskinesia possess some form of oxidative stress component, it is also proposed that perhaps vitamin E use could assist with its antioxidant action. There have also been studies that report the possibility of vitamin E supplementation can improve or reverse the natural decline in cellular immune function in healthy, elderly individuals. As of this time however, there is either only insufficient data or even contradicting data (where certain doses of vitamin E supplementation could even potentially increase all-cause mortality) on which to suggest the use of vitamin E could formally benefit in any of these proposed indications. |
|---|---|
CAS No. |
52225-20-4 |
Molecular Formula |
C31H52O3 |
Molecular Weight |
472.7 g/mol |
IUPAC Name |
[(2R)-2,5,7,8-tetramethyl-2-(4,8,12-trimethyltridecyl)-3,4-dihydrochromen-6-yl] acetate |
InChI |
InChI=1S/C31H52O3/c1-21(2)13-10-14-22(3)15-11-16-23(4)17-12-19-31(9)20-18-28-26(7)29(33-27(8)32)24(5)25(6)30(28)34-31/h21-23H,10-20H2,1-9H3/t22?,23?,31-/m1/s1 |
InChI Key |
ZAKOWWREFLAJOT-PDNQPUDYSA-N |
SMILES |
CC1=C(C(=C(C2=C1OC(CC2)(C)CCCC(C)CCCC(C)CCCC(C)C)C)OC(=O)C)C |
Isomeric SMILES |
CC1=C(C(=C(C2=C1O[C@](CC2)(C)CCCC(C)CCCC(C)CCCC(C)C)C)OC(=O)C)C |
Canonical SMILES |
CC1=C(C(=C(C2=C1OC(CC2)(C)CCCC(C)CCCC(C)CCCC(C)C)C)OC(=O)C)C |
boiling_point |
363 °F at 0.01 mmHg (NTP, 1992) >343 degrees Celcius |
density |
0.9507 at 78.1 °F (NTP, 1992) - Less dense than water; will float |
melting_point |
26.5 - 27.5 °C |
Other CAS No. |
58-95-7 7695-91-2 52225-20-4 |
physical_description |
Pellets or Large Crystals, Liquid; Pellets or Large Crystals Solid |
solubility |
less than 1 mg/mL at 63 °F (NTP, 1992) Insoluble in cold water and hot wate |
Synonyms |
3,4-Dihydro-2,5,7,8-tetramethyl-2-(4,8,12-trimethyltridecyl)-2H-1-benzopyran-6-ol Acetate, Tocopherol alpha Tocopherol alpha Tocopherol Acetate alpha Tocopherol Hemisuccinate alpha Tocopherol Succinate alpha Tocopheryl Calcium Succinate alpha-Tocopherol alpha-tocopherol acetate alpha-tocopherol hemisuccinate alpha-tocopherol succinate alpha-Tocopheryl Calcium Succinate d alpha Tocopherol d alpha Tocopheryl Acetate d-alpha Tocopherol d-alpha-Tocopheryl Acetate R,R,R-alpha-Tocopherol Tocopherol Acetate Tocopherol Succinate Tocopherol, d-alpha Tocopheryl Acetate vitamin E succinate |
Origin of Product |
United States |
Synthesis Methodologies and Advanced Production Research
Chemical Synthesis Routes
Solvent-Free Synthetic Approaches
The development of solvent-free synthesis methods for α-tocopherol acetate (B1210297) represents a significant advancement in green chemistry, aiming to reduce the environmental impact associated with traditional solvent-based processes. Research in this area has explored both chemical and enzymatic catalytic systems, demonstrating high efficiency and yields.
One chemical approach involves the use of pyridine (B92270) as a catalyst for the reaction between α-tocopherol and acetic anhydride (B1165640). This method has been reported to achieve a remarkable conversion rate of 99.4% in a solvent-free system. mdpi.com Another innovative chemical strategy utilizes a metal-organic framework (MOF) material, ZIF-8, as a catalyst for the esterification of D-α-tocopherol with acetic anhydride. tandfonline.com Through optimization of reaction conditions, this solvent-free system achieved a high yield of α-tocopherol acetate. tandfonline.comingentaconnect.com For instance, with a substrate ratio of 1:15 (D-α-tocopherol to acetic anhydride) and 0.05 g of ZIF-8 catalyst, a yield of 96.31% was obtained at 50°C after 24 hours. tandfonline.com
Enzymatic syntheses in solvent-free systems have also proven to be highly effective. The use of immobilized lipases is a prominent example. In a comparative study, the esterification of α-tocopherol catalyzed by a self-made immobilized lipase (B570770) resulted in a 95% yield in a solvent-free environment, which was higher than the 85% yield obtained in a petroleum ether solvent system. mdpi.com Another enzymatic approach utilized the high-efficiency expression of Candida rugosa lipase 1 (CRL1) in Pichia pastoris. This enzyme catalyzed the esterification of α-tocopherol and acetic anhydride in a solvent-free system, achieving a conversion rate of 97%. mdpi.com
These solvent-free methodologies not only offer environmental benefits by eliminating hazardous solvents but also often lead to simpler product separation and potentially lower production costs.
Table 1: Comparison of Solvent-Free Synthesis Methods for α-Tocopherol Acetate
| Catalyst | Acyl Donor | Substrate | Conversion/Yield | Reference |
|---|---|---|---|---|
| Pyridine | Acetic anhydride | α-Tocopherol | 99.4% Conversion | mdpi.com |
| ZIF-8 | Acetic anhydride | D-α-Tocopherol | 96.31% Yield | tandfonline.com |
| Immobilized Lipase | - | α-Tocopherol | 95% Yield | mdpi.com |
| CRL1 in Pichia pastoris | Acetic anhydride | α-Tocopherol | 97% Conversion | mdpi.com |
Comparative Analysis of Enzymatic versus Chemical Synthesis Methodologies
The synthesis of α-tocopherol acetate can be broadly categorized into chemical and enzymatic methodologies, each with distinct advantages and disadvantages. The choice of method often depends on factors such as desired product purity, environmental impact, and economic feasibility.
Chemical synthesis is the traditional and widely adopted method for the industrial production of vitamin E esters. mdpi.com These methods typically employ catalysts such as Lewis acids or organic bases like pyridine and triethylamine. mdpi.com For instance, the reaction of α-tocopherol with an excess of acetic anhydride, often in the presence of a metal catalyst, is a common chemical route. researchgate.net While chemical synthesis can achieve high conversion rates, it often requires harsh reaction conditions, such as high temperatures and the use of strong acids, which can lead to the formation of by-products and more complex purification processes. mdpi.comresearchgate.netcsic.es
In contrast, enzymatic synthesis has emerged as a more sustainable and "green" alternative. mdpi.com This approach utilizes lipases, such as Candida antarctica lipase B (often immobilized, as in Novozym 435), to catalyze the acylation of α-tocopherol. mdpi.comresearchgate.net The primary advantages of enzymatic methods are the milder reaction conditions, which preserve the integrity of the biomolecules, and the high selectivity (regioselectivity) of the enzymes, which minimizes the formation of unwanted by-products. researchgate.netcsic.es This leads to simpler product separation and a reduced environmental footprint. mdpi.com
Research directly comparing the two approaches often highlights the superior yields and environmental credentials of enzymatic routes, particularly in solvent-free systems. For example, one study found that the enzymatic synthesis of α-tocopherol acetate in a solvent-free system reached a 95% yield, surpassing the 85% yield achieved in an organic solvent. mdpi.com Enzymatic processes are generally favored for their controlled reaction conditions and reduced generation of waste streams. researchgate.net However, the cost and stability of the enzyme can be a limiting factor compared to the often cheaper and more robust chemical catalysts.
Table 2: Comparative Features of Chemical and Enzymatic Synthesis of α-Tocopherol Acetate
| Feature | Chemical Synthesis | Enzymatic Synthesis | Reference |
|---|---|---|---|
| Catalysts | Lewis acids, organic bases (e.g., pyridine), metal catalysts | Lipases (e.g., Candida antarctica lipase B) | mdpi.comresearchgate.net |
| Reaction Conditions | Often harsh (e.g., high temperature, strong acids) | Mild (e.g., lower temperature, neutral pH) | mdpi.comresearchgate.netcsic.es |
| Selectivity | Lower, potential for by-products | High (e.g., regioselective) | researchgate.netcsic.es |
| Environmental Impact | Higher, use of potentially hazardous reagents and solvents | Lower, more environmentally friendly | mdpi.comresearchgate.net |
| Product Separation | Can be complex | Generally simpler | mdpi.com |
| Yield | High yields are achievable | High yields, sometimes exceeding chemical methods in specific systems | mdpi.com |
Stability and Degradation Pathways Research
Chemical Stability under Various Storage and Handling Conditions
alpha-Tocopherol (B171835) acetate (B1210297) is generally considered stable under recommended storage conditions, which typically involve cool, dark, and dry environments in airtight containers. oxfordlabchem.combasf.com It is resistant to heat and oxygen, a significant advantage over the more labile alpha-tocopherol. basf.com However, its stability can be compromised by several factors:
pH: The compound is unstable under alkaline conditions and can also be affected by strong acids. basf.comsigmaaldrich.com Exposure to these conditions can lead to saponification, a process that hydrolyzes the ester bond to form alpha-tocopherol and acetic acid. wikipedia.orgbasf.com The resulting alpha-tocopherol is highly sensitive to oxygen, leading to further degradation. basf.com
Temperature: While more heat-resistant than its non-esterified counterpart, alpha-tocopherol acetate is not entirely immune to thermal degradation. basf.com Decomposition is noted to begin at temperatures above 240 °C and becomes significant from 300 °C. wikipedia.orgcarlroth.com Studies on the thermal degradation of this compound in vaping scenarios have shown decomposition into various products, including alkenes, long-chain alcohols, and duroquinone (B146903), even at temperatures below 200 °C. nih.govacs.org The presence of oxygen significantly enhances this thermal degradation. nih.govacs.org
Incompatible Materials: Contact with strong oxidizing agents, strong acids, and strong bases should be avoided as they can promote degradation. oxfordlabchem.combasf.com
For optimal stability, it is recommended to store this compound in a light-proof, airtight container at temperatures not exceeding 25 °C in a dry place. basf.com Once a package is opened, it is advisable to use the contents quickly. basf.com Solutions of this compound can remain active for several months when stored at 2–8 °C and protected from light. sigmaaldrich.com
Table 1: Factors Affecting the Chemical Stability of this compound
| Factor | Effect on Stability | Recommended Precautions |
| pH | Unstable in alkaline and strong acidic conditions, leading to hydrolysis. basf.comsigmaaldrich.com | Avoid contact with strong acids and bases. oxfordlabchem.combasf.com |
| Temperature | Generally heat-resistant but degrades at high temperatures (starting from 240°C). wikipedia.orgbasf.comcarlroth.com | Store in a cool place, avoid extreme temperatures. oxfordlabchem.comcarlroth.com |
| Oxygen | The acetate form is resistant to oxygen, but the hydrolyzed product (alpha-tocopherol) is highly sensitive. basf.com | Store in airtight containers. basf.com |
| Light | Can cause decomposition over long-term exposure. carlroth.com | Store in light-proof containers. basf.comcarlroth.com |
| Incompatible Materials | Reacts with strong oxidizing agents. basf.com | Store away from strong oxidizers. carlroth.com |
Photostability Investigations
The interaction of this compound with light, particularly ultraviolet (UV) radiation, has been a key area of investigation to understand its stability in products exposed to sunlight, such as sunscreens and skin creams.
Research has shown that the photodegradation of this compound often follows first-order kinetics. yu.edu.joscite.ai This means that the rate of degradation is directly proportional to the concentration of the compound. For instance, a study investigating the effect of UV laser pulses on this compound in hexane (B92381) found that its photodegradation followed first-order kinetics. yu.edu.joscite.ai Similarly, studies on the degradation of related compounds like alpha-tocopherol under UV light have also reported first-order kinetics. sci-hub.seresearchgate.net
Exposure of this compound to UV radiation, particularly UVC light, can lead to the formation of various photodegradation products. researchgate.net While stable under UVA light, UVC irradiation induces the formation of products that exhibit a broad absorption band between 310 nm and 440 nm. researchgate.net In contrast, alpha-tocopherol itself, when exposed to UV light, can degrade into tocopheroxyl radicals. researchgate.net In the presence of a photosensitizer, alpha-tocopherol can undergo photooxidation to form products such as α-tocoquinone 2,3-oxide. sci-hub.se
The formulation matrix plays a crucial role in the photostability of this compound. The physical state and the surrounding chemical environment can either enhance or diminish its stability.
Physical State: The stability of this compound under light is dependent on its physical state. For example, in its oil form, it shows higher stability compared to when it is in a solution. researchgate.net
Encapsulation: Encapsulating this compound in micro- and nanoparticles has been shown to improve its photostability. Chitosan (B1678972) microparticles have been demonstrated to maintain the concentration of this compound for a longer duration under UVC light compared to its pulverized commercial form. researchgate.net Similarly, solid lipid nanoparticles (SLNs) have been used to create novel sunscreens with stable this compound. brieflands.com
Emulsions: The type of emulsion can affect stability. For instance, the bioaccessibility and hydrolysis of this compound are influenced by whether it is in a long-chain triglyceride (LCT) or medium-chain triglyceride (MCT) emulsion. rsc.org Nanoemulsions stabilized with lipid-polymer hybrid emulsifiers have also been developed to enhance skin delivery and stability. nih.gov
Presence of Other Components: The inclusion of UV filters in a formulation can enhance the photostability of this compound. nih.gov Studies have shown that both photostable and photounstable UV filter combinations can improve the photostability of vitamin A when formulated with vitamin E acetate. nih.gov
Table 2: Influence of Formulation Matrices on Photostability
| Formulation Matrix | Effect on Photostability of this compound | Key Findings |
| Oil vs. Solution | More stable in oil form. researchgate.net | Stability was 82.9% in oil versus 76.5% in solution under light. researchgate.net |
| Chitosan Microparticles | Enhanced photostability. researchgate.net | Maintained concentration longer under UVC light than commercial powder. researchgate.net |
| Solid Lipid Nanoparticles (SLNs) | Improved stability for sunscreen applications. brieflands.com | SLNs with cetyl palmitate created a stable sunscreen formulation. brieflands.com |
| Nanoemulsions | Lipid-polymer hybrids improve stability and delivery. nih.gov | An 8:2 ratio of unsaturated phospholipids (B1166683) to PEO-b-PCL was most effective. nih.gov |
| UV Filter Combinations | Enhanced photostability. nih.gov | Both photostable and photounstable UV filters improved the stability of vitamins in the formulation. nih.gov |
Oxidative Stability Research in Diverse Environments
In food products, such as meat, dietary supplementation with alpha-tocopheryl acetate increases the oxidative stability of lipids. researchgate.netacs.orgciheam.org This is because the ester is hydrolyzed in the gut, and the released alpha-tocopherol is incorporated into cell membranes where it can act as an antioxidant. acs.org The effectiveness of alpha-tocopherol in preventing lipid oxidation in meat is well-documented, with higher dietary levels leading to greater stability during storage. researchgate.netciheam.org
However, in certain systems, such as oil-in-water emulsions, the antioxidant or pro-oxidant behavior of alpha-tocopherol (the active form) can depend on factors like its concentration, the charge of the emulsifier, and the type of oxidative stress. nih.gov For example, under strong oxidative stress, alpha-tocopherol generally acts as an antioxidant, but under weaker stress, it can sometimes accelerate oxidation. nih.gov
In the context of vaping, the presence of oxygen and transition metals like copper and nickel has been found to significantly enhance the thermal oxidation of this compound, leading to the formation of numerous degradation products. nih.govacs.org
Mechanistic Studies of Degradation Processes
The degradation of this compound primarily proceeds through two main pathways: hydrolysis and thermal decomposition.
Hydrolysis: The primary degradation pathway under acidic or alkaline conditions is the hydrolysis of the ester bond. wikipedia.orgbasf.com This reaction yields alpha-tocopherol and acetic acid. wikipedia.org In biological systems, this hydrolysis is a necessary step for the compound to become active as an antioxidant. acs.orgdrugbank.complos.org The hydrolysis is facilitated by enzymes such as bile acid-dependent lipase (B570770) in the pancreas or intestinal mucosal esterase. drugbank.com
Thermal Degradation: At high temperatures, particularly those encountered during vaping, this compound can decompose through more complex mechanisms. These can involve oxidation of the aliphatic side-chain, leading to the formation of various aldehydes and ketones. thermofisher.com The presence of oxygen and metal catalysts can promote the formation of reactive species like duroquinone and ketene. nih.govacs.org
Photodegradation: The mechanism of photodegradation involves the absorption of UV energy, leading to the formation of excited states and subsequent chemical reactions. While the acetate group provides some protection, high-energy UV light can still induce degradation, as evidenced by the formation of new chromophores. researchgate.net
Advanced Analytical Chemistry and Characterization Techniques
Chromatographic Methodologies
High-performance liquid chromatography stands as the most extensively used technique for the analysis of tocopherols (B72186) and their derivatives due to the stability of these compounds under HPLC conditions, their solubility in suitable solvents, and the availability of various sensitive detectors. aocs.org Both normal-phase (NP) and reversed-phase (RP) chromatography are employed, each offering distinct advantages depending on the analytical goal. aocs.org
High-Performance Liquid Chromatography (HPLC)
HPLC methods provide the robustness and precision required for the routine analysis of alpha-tocopherol (B171835) acetate (B1210297) in a wide array of samples. The selection of the chromatographic mode, column chemistry, mobile phase, and detector is critical and is tailored to the specific requirements of the analysis, such as the need for simultaneous determination of other tocopherols or the nature of the sample matrix.
The simultaneous analysis of alpha-tocopherol acetate alongside other tocopherols (alpha-, beta-, gamma-, and delta-tocopherol) and tocotrienols is a common requirement. Reversed-phase HPLC is frequently utilized for this purpose. For instance, a C18 column can be used to separate this compound, alpha-tocopherol, and other fat-soluble vitamins. aocs.org While complete baseline separation of all eight natural vitamin E isomers (four tocopherols and four tocotrienols) can be challenging, especially for the β- and γ-isomers on standard C18 columns, methods have been developed to achieve this. aocs.orgekb.eg Normal-phase HPLC, on the other hand, is often more effective at separating the various tocopherol and tocotrienol (B1241368) isomers. aocs.orgacs.org
A developed HPLC method for the simultaneous quantification of α-tocopheryl acetate and free tocopherols in aquatic organisms and fish feed utilizes a simple methanol (B129727) extraction followed by reversed-phase chromatography. This method employs consecutive UV and fluorescence detection for α-tocopheryl acetate and tocopherols, respectively. vliz.benih.gov Another approach for analyzing dairy products, plant-based milks, and supplements involves solid-phase extraction followed by RP-HPLC with fluorescence detection for tocopherol and UV detection for tocopheryl acetate. researchgate.netni.ac.rs Furthermore, a rapid NP-HPLC method has been developed for the determination of tocopherols and tocotrienols in cereals, achieving baseline separation of the critical β-tocotrienol and γ-tocopherol peaks. scispace.com
The choice of detector is crucial for achieving the desired sensitivity and selectivity. Ultraviolet (UV) detection is commonly used, with the absorbance of this compound typically measured around 284-295 nm. nih.govtandfonline.com However, for samples with low concentrations, fluorescence detection offers significantly higher sensitivity and selectivity. aocs.org For fluorescence detection of tocopherols, an excitation wavelength of 290–296 nm and an emission wavelength of 325–330 nm are commonly used. aocs.orgnotulaebotanicae.ro
Method validation is a critical step to ensure the reliability of the analytical results. This process typically involves assessing parameters such as linearity, limit of detection (LOD), limit of quantification (LOQ), precision, accuracy, and recovery. For example, a validated RP-HPLC/UV method for the simultaneous determination of all-trans-retinol and alpha-tocopherol in human serum demonstrated good linearity and sensitivity. oup.com Similarly, a validated method for α-tocopherol and γ-tocopherol in milk using fluorescence detection showed excellent repeatability, reproducibility, and recovery. researchgate.net
Table 1: Detection Parameters for this compound Analysis
| Parameter | UV Detection | Fluorescence Detection |
| Wavelength (nm) | 220, 284, 290, 292, 294, 295 researchgate.netnih.govtandfonline.comjafs.com.plnih.gov | Excitation: 290-296, Emission: 325-330 aocs.orgresearchgate.netnotulaebotanicae.ro |
| Sensitivity | Lower | Higher aocs.org |
| Selectivity | Lower | Higher aocs.org |
| Typical Applications | High-concentration samples (e.g., supplements, fortified foods) aocs.orgoup.com | Low-concentration samples (e.g., biological fluids, non-fortified foods) aocs.orgnotulaebotanicae.ro |
The separation efficiency in HPLC is heavily dependent on the column chemistry and the mobile phase composition. For reversed-phase chromatography, C18 columns are the most common choice for analyzing this compound. aocs.orgekb.eg However, for challenging separations, such as resolving all tocopherol and tocotrienol isomers, other stationary phases like C30 or pentafluorophenyl (PFP) columns may offer better selectivity. aocs.org
The mobile phase in reversed-phase HPLC typically consists of a mixture of an organic solvent (e.g., methanol, acetonitrile, or isopropanol) and water. aocs.orgnotulaebotanicae.roijpar.com The ratio of these components is optimized to achieve the desired retention and resolution. For instance, a mobile phase of methanol and water (99:1, v/v) has been used for the simultaneous analysis of retinol (B82714) and alpha-tocopherol. nih.gov In normal-phase HPLC, nonpolar solvents like hexane (B92381) are used, often with a small amount of a polar modifier such as isopropanol (B130326) or ethyl acetate to fine-tune the separation. aocs.orgscispace.com
Table 2: Examples of Optimized HPLC Conditions for this compound
| Column Type | Mobile Phase | Application |
| C18 | Methanol:Water (98:2, v/v) | Dietary Supplements researchgate.net |
| C18 | Acetonitrile:Methanol (50:50, v/v) | Vegetable Oils notulaebotanicae.ro |
| Silica | Hexane:Ethyl Acetate:Acetic Acid (97.3:1.8:0.9, v/v/v) | Cereal Foods acs.org |
| C8 | Acetonitrile:Water (gradient) | Dietary Supplements oup.com |
Effective sample preparation is critical for accurate quantification of this compound, as it involves extracting the analyte from a complex matrix and removing interfering substances. Common extraction techniques include solvent extraction and alkaline hydrolysis (saponification). aocs.orghilarispublisher.com Solvents like hexane, ethanol (B145695), and methanol, or mixtures thereof, are frequently used for extraction. aocs.orgmdpi.com Saponification is often employed to break down fats and release tocopherols from the matrix, particularly in complex food samples. aocs.org
Solid-phase extraction (SPE) is an increasingly popular technique for sample cleanup and concentration. researchgate.netnih.govnih.gov C18 cartridges are commonly used for SPE of this compound, effectively removing polar interferences. researchgate.netnih.gov Other advanced extraction methods include supercritical fluid extraction (SFE) and matrix solid-phase dispersion (MSPD), which are considered green analytical techniques. mdpi.com
The repeatability and accuracy of an HPLC method for this compound must be rigorously assessed in the specific matrix of interest. This is typically done by analyzing spiked samples at different concentrations and on different days. For example, a method for determining α-tocopherol acetate in feed premixes showed good repeatability, with coefficients of variation (CV) as low as 1.8% at higher concentrations. jafs.com.pljafs.com.pl The recovery of the analyte, which reflects the accuracy of the extraction and analysis, is also a key parameter. Recoveries for this compound are generally expected to be within the range of 80-120%. mdpi.comjafs.com.pl
In a study on dairy products, plant milks, and health supplements, an SPE-HPLC method demonstrated extraction recoveries ranging from 73% to 94% with relative standard deviations (RSDs) between 5% and 10%. ni.ac.rsresearchgate.netresearchgate.net Another study on human plasma reported intra- and inter-assay CVs of less than 5%, indicating high precision. researchgate.net
Gas Chromatography (GC) and Gas Chromatography-Mass Spectrometry (GC-MS)
Gas chromatography, particularly when coupled with mass spectrometry, stands as a powerful tool for the analysis of this compound. These techniques offer high resolution and sensitivity for separating and identifying volatile and semi-volatile compounds.
Isomer Separation and Stereoisomeric Analysis
Alpha-tocopherol possesses three chiral centers, leading to the existence of eight stereoisomers. The synthetic form, all-rac-alpha-tocopheryl acetate, is an equimolar mixture of these eight stereoisomers. researchgate.net Distinguishing between these isomers is essential as they can exhibit different biological activities.
Gas chromatography has been successfully employed for the separation of these stereoisomers. Early methods utilized long glass capillary columns coated with polar stationary phases. For instance, the diastereoisomers of alpha-tocopherol trimethylsilyl (B98337) (TMS) ethers were separated on a 115-meter glass capillary column with a highly polar liquid phase. mdpi.com To enhance resolution, a refined GC method involved the conversion of all-rac-alpha-tocopherol to its corresponding methyl ethers and separation on a 100-meter glass capillary column. mdpi.com
A significant advancement in stereoisomeric analysis involves a two-stage process combining high-performance liquid chromatography (HPLC) and GC. ptfarm.pl In this approach, HPLC is first used to separate the stereoisomers into distinct fractions. For example, the methyl derivatives of tocopherol (α-TMe) can be separated by HPLC into five peaks, with one peak containing the four 2S stereoisomers and the other four peaks corresponding to the RSS, RRS, RRR, and RSR stereoisomers. ptfarm.pl Subsequently, the collected 2S stereoisomer fraction can be further resolved into its four individual stereoisomers (SRS, SSR, SSS, SRR) by gas chromatography. ptfarm.pl
Some GC-MS methods have been developed for the simultaneous determination of various vitamin E isomers, including this compound, without the need for derivatization. bohrium.comrsc.orgresearchgate.net These methods often utilize capillary columns like the VF-5MS and have demonstrated good separation within a short analysis time. rsc.orgresearchgate.net
Table 1: GC and GC-MS Methods for Isomer Separation of this compound
| Analytical Technique | Column Type | Derivatization | Key Findings | Reference |
| GC | 115 m glass capillary (SP2340) | Trimethylsilyl (TMS) ether | Separation of diastereoisomers. | mdpi.com |
| GC | 100 m glass capillary (Silar 10C) | Methyl ether | Improved peak resolution. | mdpi.com |
| HPLC/GC | Chiralcel OD-H (HPLC), Silar-100 AT (GC) | Methyl ether | Separation of all 8 stereoisomers. | ptfarm.pl |
| GC-MS | VF-5MS capillary column | None | Simultaneous determination of 8 vitamin E isomers and this compound. | rsc.orgresearchgate.net |
Derivatization Strategies for Enhanced Chromatographic Resolution
While some modern GC-MS methods allow for the direct analysis of this compound, derivatization is a common strategy to improve its chromatographic properties. bohrium.comrsc.orgresearchgate.netrsc.org The primary goal of derivatization is to increase the volatility and thermal stability of the analyte, leading to better peak shape and resolution.
Common derivatization techniques for tocopherols in GC analysis include silylation and acylation. researchgate.net Silylation, which involves replacing the active hydrogen in the hydroxyl group with a trimethylsilyl (TMS) group, is a widely used method. mdpi.com Another effective strategy is the conversion of tocopherols to their methyl ethers. mdpi.comptfarm.pl This is achieved by reacting the compound with a methylating agent, which blocks the polar hydroxyl group, thereby reducing its polarity and improving its behavior during GC separation. mdpi.comptfarm.pl Acetylation, converting the tocopherol to its acetate form, is another approach, and in some cases, the acetate itself is the analyte of interest. mdpi.com
These derivatization steps are crucial for methods that aim to separate the complex mixture of stereoisomers present in synthetic this compound. mdpi.comptfarm.pl
Spectroscopic Characterization
Spectroscopic techniques are indispensable for elucidating the structural features of this compound and its related species, such as degradation products and radical cations.
UV-Visible Absorption and Fluorescence Spectroscopy of the Compound and its Degradation Products
UV-Visible spectrophotometry is a straightforward and widely used technique for the quantitative analysis of this compound. In solvents like ethanol and isopropanol, this compound exhibits a maximum absorbance (λmax) at approximately 285 nm. pjps.pk A simpler UV spectrophotometric method has also been developed showing a λmax at 286 nm in ethanol. ijpras.com
Fluorescence spectroscopy offers a more sensitive and specific method for the determination of tocopherols. For alpha-tocopherol, fluorescence detection is typically performed with an excitation wavelength in the range of 290-295 nm and an emission wavelength around 330 nm. researchgate.netsigmaaldrich.comau.dksigmaaldrich.com The fluorescence spectra of all-rac-alpha-tocopheryl acetate have been recorded with an excitation wavelength of 295 nm, resulting in an emission wavelength of 325 nm. usda.gov The monitoring of these spectral properties can also be used to study the degradation of this compound.
Table 2: Spectroscopic Properties of this compound
| Technique | Solvent | Excitation Wavelength (nm) | Emission Wavelength (nm) | Maximum Absorbance (λmax) (nm) | Reference |
| UV-Vis Spectroscopy | Ethanol, Isopropanol | - | - | 285 | pjps.pk |
| UV-Vis Spectroscopy | Ethanol | - | - | 286 | ijpras.com |
| Fluorescence Spectroscopy | Methanol:Water (99:1) | 290 | 330 | - | sigmaaldrich.comsigmaaldrich.com |
| Fluorescence Spectroscopy | n-hexane:2-propanol (98:2) | 295 | 330 | - | au.dk |
| Fluorescence Spectroscopy | Acetonitrile/Hexane (4:1, v/v) | 295 | 325 | - | usda.gov |
Electron Paramagnetic Resonance (EPR) and Optical Spectroscopy for Radical Cation Characterization
The one-electron oxidation of alpha-tocopherol and its acetate leads to the formation of radical cations (TOH•+ and TOAc•+, respectively). nih.govacs.org Electron Paramagnetic Resonance (EPR), also known as Electron Spin Resonance (ESR), is a key technique for the direct detection and characterization of these paramagnetic species. nih.govrsc.orgacs.orgnih.gov
EPR studies have been instrumental in determining the g-values and hyperfine coupling constants of the alpha-tocopherol radical, providing insights into the distribution of the unpaired electron. nih.govnih.gov The radical cations of various vitamin E compounds, including alpha-tocopherol, have been successfully prepared and their unpaired electron distribution solved using EPR and ENDOR (Electron Nuclear Double Resonance) spectroscopy. rsc.org
Combining EPR with optical spectroscopy has proven effective in determining the absorption coefficients of the radical cations of alpha-tocopherol (TOH•+) and this compound (TOAc•+). nih.govacs.org This combined approach overcomes the challenge of incomplete conversion of the parent compound to the radical cation in electrochemical studies. nih.govacs.org The absorption coefficients for TOH•+ and TOAc•+ have been determined to be 1.6 × 10⁴ and 1.3 × 10⁴ M⁻¹ cm⁻¹, respectively. nih.govacs.org
Fourier Transform Infrared (FTIR) Spectroscopy for Structural Confirmation and Interactions
Fourier Transform Infrared (FTIR) spectroscopy is a valuable tool for the structural confirmation of this compound and for studying its interactions with other molecules. The FTIR spectrum of this compound displays characteristic absorption bands that correspond to its specific functional groups.
Key characteristic absorption bands for free this compound include:
~2924 cm⁻¹: Stretching vibration of aliphatic C-H. researchgate.netresearchgate.net
~1757 cm⁻¹: C=O stretching of the ester group. researchgate.netresearchgate.net
A fingerprint region between ~1459 cm⁻¹ and ~1077 cm⁻¹: Denoting phenyl skeletal bending. researchgate.netresearchgate.net
FTIR has been used to confirm the successful coating of nanoparticles with vitamin E and to study its interaction with other materials in film casting. researchgate.net Furthermore, studies have utilized FTIR to investigate the interaction of alpha-tocopherol and alpha-tocopheryl acetate with phospholipid vesicles, providing insights into their location and effects within membranes. nih.gov These studies have shown that alpha-tocopherol significantly perturbs the thermotropic phase transition of dipalmitoylglycerophosphocholine, as evidenced by changes in the frequency and bandwidth of the CH₂ stretching bands. nih.gov
Nanoparticle Characterization Techniques
A comprehensive characterization of this compound nanoparticles involves the determination of their size, surface charge, thermal behavior, and morphology. These parameters are critical indicators of the nanoparticles' stability and potential in vivo performance.
Dynamic Light Scattering (DLS) for Particle Size and Zeta Potential Determination
Dynamic Light Scattering (DLS) is a fundamental technique used to determine the average particle size, size distribution (polydispersity index, PDI), and zeta potential of nanoparticles in a colloidal suspension. The particle size and its distribution are critical parameters that influence the stability, encapsulation efficiency, and release profile of this compound from the nanoparticles.
Research has shown varied particle sizes for this compound-loaded nanoparticles depending on the formulation and preparation method. For instance, solid lipid nanoparticles (SLNs) have been prepared with average sizes around 175 ± 15 nm. researchgate.net In other studies, nanostructured lipid carriers (NLCs) loaded with this compound have exhibited particle sizes ranging from approximately 150 nm to 252 nm. researchgate.net The polydispersity index (PDI) provides insight into the uniformity of the particle size distribution. PDI values below 0.3 are generally considered indicative of a monodisperse and homogenous population of nanoparticles. unair.ac.id For example, some this compound NLC formulations have reported PDI values between 0.165 and 0.271, signifying a narrow size distribution. modares.ac.ir
Zeta potential is a measure of the magnitude of the electrostatic or charge repulsion/attraction between particles and is a key predictor of colloidal stability. A higher absolute zeta potential value (typically > ±30 mV) suggests good physical stability due to strong electrostatic repulsion between particles, which prevents aggregation. This compound-loaded SLNs have demonstrated zeta potentials of +35 ± 2.5 mV, indicating excellent stability. researchgate.net Conversely, NLC formulations using non-ionic surfactants have shown small negative charges, in the range of -2.74 to -3.58 mV. modares.ac.ir While lower in magnitude, the stability of these systems is often enhanced by the steric hindrance provided by the surfactant molecules on the nanoparticle surface.
Table 1: Particle Size and Zeta Potential of this compound Nanoparticles
| Nanoparticle Type | Average Particle Size (nm) | Polydispersity Index (PDI) | Zeta Potential (mV) | Reference |
|---|---|---|---|---|
| Solid Lipid Nanoparticles (SLN) | 175 ± 15 | Not Reported | +35 ± 2.5 | researchgate.net |
| Nanostructured Lipid Carriers (NLC) | 252 ± 5 | Not Reported | Not Reported | researchgate.net |
| Nanostructured Lipid Carriers (NLC) | Not Reported | 0.165 - 0.271 | -2.74 to -3.58 | modares.ac.ir |
| Transfersomes | ~85 | ≤0.27 | Not Reported | researchgate.net |
Differential Scanning Calorimetry (DSC) for Thermal Analysis
Differential Scanning Calorimetry (DSC) is a thermo-analytical technique used to investigate the thermal properties of materials, including this compound and the lipid matrix of nanoparticles. researchgate.net By measuring the difference in the amount of heat required to increase the temperature of a sample and a reference, DSC can provide information on melting point, crystallinity, and polymorphism.
In the context of this compound nanoparticles, DSC is crucial for confirming the encapsulation of the active compound and assessing the physical state of the lipid matrix. unair.ac.idinnovareacademics.in The thermogram of pure this compound exhibits a characteristic endothermic peak corresponding to its melting point. When encapsulated within lipid nanoparticles, this peak may shift, broaden, or disappear, indicating that the compound is molecularly dispersed or in an amorphous state within the lipid core. innovareacademics.in
For instance, DSC analysis of this compound-loaded ethyl cellulose (B213188) particles has demonstrated that the encapsulation protects the alpha-tocopherol from thermal degradation. researchgate.net The thermal analysis of NLCs composed of cetyl palmitate and this compound has been used to study the crystallinity of the lipid matrix, which influences drug loading and release characteristics. unair.ac.idinnovareacademics.in The modification of the crystal structure within the nanoparticles can lead to a more amorphous state, thereby increasing the entrapment efficiency of the encapsulated compound. unair.ac.idinnovareacademics.in
Table 2: Illustrative DSC Peak Temperatures for Nanoparticle Components
| Component | Melting Peak (°C) | Significance |
|---|---|---|
| Bulk Lipid (e.g., Cetyl Palmitate) | ~55°C | Reference for crystalline state |
| This compound | Variable | Indicates the pure, unencapsulated form |
| Lyophilized Nanoparticles | Often shifted or absent | Suggests amorphization or molecular dispersion of the drug |
Atomic Force Microscopy (AFM) for Morphological and Size Verification
Atomic Force Microscopy (AFM) is a high-resolution imaging technique that provides three-dimensional topographical information about a sample's surface. In the characterization of this compound nanoparticles, AFM is utilized to visualize the morphology and confirm the particle size determined by DLS.
AFM studies have consistently revealed the spherical shape of this compound-loaded nanoparticles. researchgate.netunimi.it For example, morphological analysis using AFM has shown the presence of spherical nanoparticles with a diameter of 252 ± 5 nm in a cellulose gel matrix. researchgate.net In another study, AFM was used to investigate the surface of polymer films containing hyaluronate nanoparticles loaded with vitamin E acetate, revealing a rough surface with pits and depressions. unimi.it This surface topography can be crucial for the adhesion of the formulation to biological tissues.
The high resolution of AFM allows for the direct visualization of individual nanoparticles, providing a qualitative confirmation of their size and shape distribution, which complements the quantitative data obtained from DLS. This multi-faceted approach to characterization ensures a thorough understanding of the nanoparticle system's physical attributes.
Biochemical Mechanisms of Action in Vitro and Non Human Biological Models
Enzymatic Conversion to Active alpha-Tocopherol (B171835) and Esterase Activity
For alpha-tocopherol acetate (B1210297) to exert its biological effects, it must first be hydrolyzed to the active form, alpha-tocopherol. This conversion is a critical step mediated by specific enzymes.
Hydrolysis Pathways and Rate-Limiting Factors in Biological Systems
The hydrolysis of alpha-tocopherol acetate is primarily carried out by esterases. In the context of digestion and absorption, this process is crucial for the bioavailability of vitamin E from supplemented sources. Studies using in vitro digestion models have shown that this compound is distributed among mixed micelles, liposomes, and non-solubilized food debris. The efficiency of its hydrolysis and subsequent uptake by intestinal cells is significantly higher when it is incorporated into mixed micelles compared to emulsions or food matrices.
Several enzymes have been investigated for their ability to hydrolyze this compound. Among the candidates, cholesteryl ester hydrolase (also known as bile salt-dependent lipase) has been identified as a key enzyme capable of this conversion. Pancreatic lipase (B570770) and pancreatic lipase-related protein 2, on the other hand, have been shown to be ineffective in hydrolyzing tocopheryl esters. The rate of hydrolysis can be a limiting factor for the bioavailability of alpha-tocopherol from its acetate form. The process is saturable, meaning that the efficiency of conversion does not increase indefinitely with higher concentrations of the acetate form. Furthermore, the composition of the surrounding medium, such as the presence of calcium and phospholipids (B1166683) in simulated intestinal fluid, can significantly influence the extent of lipid digestion and, consequently, the conversion of this compound to alpha-tocopherol.
Recent research suggests that enterocytes themselves possess esterases, likely located in the endoplasmic reticulum, that can efficiently hydrolyze this compound, even in the absence of digestive enzymes and bile salts. This indicates that hydrolysis can occur at the cellular level within the intestine.
Antioxidant Mechanisms
Once converted to alpha-tocopherol, the compound exhibits potent antioxidant properties. These mechanisms are central to its protective role against oxidative stress.
Free Radical Scavenging and Quenching Mechanisms
Alpha-tocopherol is a chain-breaking antioxidant that effectively scavenges lipid peroxyl radicals, thereby terminating the propagation of lipid peroxidation. This is achieved by donating a hydrogen atom from the hydroxyl group on its chromanol ring to the free radical. This reaction produces a tocopheroxyl radical, which is relatively stable and less reactive, thus halting the damaging chain reaction.
In addition to scavenging free radicals, alpha-tocopherol can also quench singlet oxygen, a highly reactive form of oxygen. This quenching can occur through both physical and chemical mechanisms. In physical quenching, alpha-tocopherol deactivates singlet oxygen without being consumed itself, while chemical quenching involves the reaction of alpha-tocopherol with singlet oxygen to form various oxidation products.
Inhibition of Lipid Peroxidation Pathways
The primary antioxidant function of alpha-tocopherol is the inhibition of lipid peroxidation, a process that can damage cell membranes and other lipid-containing structures. By intercepting lipid peroxyl radicals, alpha-tocopherol prevents the chain reaction of lipid oxidation. The oxidized tocopheroxyl radical can then react with another lipid peroxyl radical to form non-radical products.
The effectiveness of alpha-tocopherol in preventing lipid peroxidation has been demonstrated in various models, including studies on lard photosensitized oxidation and epidermal lipid peroxidation induced by ultraviolet radiation. In these systems, alpha-tocopherol significantly reduces the formation of lipid peroxides.
Table 1: Singlet Oxygen Quenching Rates of Tocopherols (B72186)
| Tocopherol Isomer | Quenching Rate by Headspace Oxygen Depletion (x 10⁷ /M/sec) | Quenching Rate by Peroxide Value (x 10⁷ /M/sec) |
| α-tocopherol | 1.86 | 1.42 |
| β-tocopherol | 2.39 | 1.11 |
| γ-tocopherol | 2.47 | 0.97 |
| δ-tocopherol | 2.11 | 0.42 |
This table presents the rates at which different tocopherol isomers quench singlet oxygen, as determined by two different measurement methods in a study on photosensitized oxidation of lard.
Regeneration of Oxidized Forms by Other Antioxidants (e.g., Ascorbic Acid)
The tocopheroxyl radical formed during the scavenging of free radicals can be recycled back to its active, reduced form by other antioxidants, most notably ascorbic acid (vitamin C). This regeneration is a crucial aspect of the antioxidant network, allowing a single molecule of alpha-tocopherol to neutralize multiple free radicals.
Non-Antioxidant Molecular Mechanisms
Beyond its well-established antioxidant role, alpha-tocopherol has been shown to possess functions that are independent of its ability to scavenge free radicals. These non-antioxidant mechanisms involve specific interactions with cellular components, leading to the modulation of signal transduction pathways and gene expression.
Alpha-tocopherol has been observed to influence the activity of several key enzymes. For instance, it can inhibit protein kinase C (PKC), an enzyme involved in various cellular signaling cascades. It has also been shown to inhibit 5-lipoxygenase and phospholipase A2, while activating protein phosphatase 2A and diacylglycerol kinase.
Furthermore, alpha-tocopherol can modulate the expression of certain genes. It has been found to affect the transcription of genes such as those for scavenger receptors, alpha-tropomyosin, and collagenase. These specific molecular interactions, which are not replicated by other antioxidants, suggest that alpha-tocopherol has distinct biological roles beyond its antioxidant capacity. These non-antioxidant functions may be mediated by specific tocopherol binding proteins.
Modulation of Cellular Signaling Pathways
Inhibition of Protein Kinase C (PKC) Activity
This compound's influence on cellular signaling is notably characterized by its regulation of Protein Kinase C (PKC), a key enzyme in signal transduction pathways controlling cell proliferation and differentiation. drugbank.com In vitro studies using rat aortic smooth muscle cells have demonstrated that alpha-tocopherol leads to a time- and dose-dependent inhibition of PKC. nih.gov This inhibition is not a result of direct interaction with the enzyme or a decrease in its expression, but rather a post-translational modification. nih.gov Specifically, alpha-tocopherol has been shown to selectively inhibit the PKC-alpha isoform by promoting its dephosphorylation. nih.gov This effect is not observed with beta-tocopherol, an analogue with similar antioxidant properties, highlighting a specific action of the alpha-isoform. nih.gov
Further research on human platelets has corroborated these findings, showing that alpha-tocopherol attenuates platelet aggregation by inhibiting PKC stimulation. ahajournals.org This was confirmed by observing reduced phosphorylation of the 47-kD PKC substrate in platelets treated with alpha-tocopherol. ahajournals.org The inhibitory effect of alpha-tocopherol on PKC is linked to its ability to enhance the release of nitric oxide (NO) from platelets, a process that is dependent on both antioxidant and PKC-inhibitory mechanisms. nih.gov The inhibition of PKC by alpha-tocopherol is thought to be a crucial mechanism behind its observed effects on platelet function. ahajournals.org
| Cell Type | Key Findings | Reference |
| Rat Aortic Smooth Muscle Cells | Time- and dose-dependent inhibition of PKC, specifically the alpha-isoform, through dephosphorylation. | nih.gov |
| Human Platelets | Inhibition of platelet aggregation via inhibition of PKC stimulation, confirmed by reduced phosphorylation of a 47-kD PKC substrate. | ahajournals.org |
| Human Platelets | Enhanced platelet-derived nitric oxide release through both antioxidant and PKC-dependent mechanisms. | nih.gov |
Regulation of Diacylglycerol Kinase (DGK) Activity
Alpha-tocopherol has been found to prevent the activation of the diacylglycerol (DAG)-PKC pathway induced by high glucose levels in vascular smooth muscle cells. nih.gov This is achieved by increasing the activity of diacylglycerol kinase (DGK). nih.gov DGK is a critical enzyme that phosphorylates DAG to produce phosphatidic acid (PA), thereby reducing the levels of DAG available to activate PKC. nih.govfrontiersin.org Studies in both rat and human vascular smooth muscle cells have shown that d-alpha-tocopherol normalizes the increased DAG levels caused by high glucose in a concentration-dependent manner. nih.gov This normalization is paralleled by a time- and dose-dependent increase in DGK activity. nih.gov Notably, other lipophilic antioxidants also demonstrated an ability to increase DGK activity, suggesting that this effect may be related to the antioxidant properties of these molecules. nih.gov However, alpha-tocopherol treatment did not alter the expression of various DGK isoforms. nih.gov
| Cell Type | Experimental Condition | Effect of Alpha-Tocopherol | Reference |
| Human Vascular Smooth Muscle Cells | High Glucose (22 mM) | Normalized increased DAG levels and increased DGK activity in a concentration-dependent manner. | nih.gov |
| Rat Vascular Smooth Muscle Cells | Not specified | Increased DGK activity in a time- and dose-dependent manner. | nih.gov |
Activation of Protein Phosphatase 2A (PP2A)
The inhibitory effect of alpha-tocopherol on PKC-alpha is linked to the activation of Protein Phosphatase 2A (PP2A). nih.gov In vitro studies have demonstrated that alpha-tocopherol can activate PP2A, which is believed to be the enzyme responsible for the dephosphorylation and subsequent inactivation of PKC-alpha. nih.gov This mechanism has also been observed in immortalized murine BV-2 microglia, where alpha-tocopherol supplementation led to a significant up-regulation of PP2A activity. nih.govnih.gov This activation of PP2A, in turn, resulted in the downregulation of PKC activity. nih.govnih.gov The effects of alpha-tocopherol on PKC activity in these microglial cells could be reversed by inhibitors of PP2A, further solidifying the role of PP2A in mediating the effects of alpha-tocopherol. nih.govnih.gov
| Cell/Tissue Model | Key Finding | Implication | Reference |
| Rat Aortic A7r5 Smooth-Muscle Cells | α-tocopherol activates PP2A, leading to dephosphorylation and deactivation of PKCα. | Suggests a specific signaling pathway for α-tocopherol's non-antioxidant effects. | nih.gov |
| Immortalized Murine BV-2 Microglia | α-tocopherol supplementation up-regulates PP2A activity, leading to down-regulation of PKC activity. | Provides a mechanism for the anti-inflammatory effects of α-tocopherol in the central nervous system. | nih.govnih.gov |
Gene Expression Regulation Studies
Alpha-tocopherol has been shown to modulate the expression of a wide range of genes involved in various cellular processes. nih.govnih.gov These genes can be categorized based on their functions, including those involved in tocopherol uptake and degradation, lipid metabolism, extracellular matrix protein expression, inflammation, and cell cycle regulation. nih.gov
In vitro studies using aortic smooth muscle cells and monocytes/macrophages have demonstrated that alpha-tocopherol can inhibit the expression of scavenger receptors SR-A and CD36 at the transcriptional level. researchgate.net This inhibition leads to a decreased uptake of oxidized low-density lipoprotein (oxLDL) by these cells, which is a key event in the formation of foam cells and the progression of atherosclerosis. researchgate.net
Furthermore, in immortalized murine BV-2 microglia, alpha-tocopherol has been found to attenuate the transcription and synthesis of cyclo-oxygenase 2 (COX-2), an enzyme involved in inflammatory responses. nih.govnih.gov This effect is mediated by the activation of PP2A, which subsequently silences a signaling cascade involving PKC, ERK, and NF-κB. nih.govnih.gov
Studies have also highlighted the differential effects of alpha-tocopherol and its phosphorylated form, alpha-tocopheryl phosphate (B84403) (αTP), on gene expression. miami.edu In THP-1 monocytes, αTP was found to regulate a larger number of genes compared to alpha-tocopherol. miami.edu
| Gene Category | Specific Genes Regulated by Alpha-Tocopherol | Functional Consequence | Reference |
| Tocopherol Uptake & Degradation | alpha-tocopherol transfer protein (α-TTP), cytochrome P450 (CYP3A) | Regulation of vitamin E homeostasis | nih.gov |
| Lipid Uptake & Atherosclerosis | CD36, SR-BI, SR-AI/II | Reduced uptake of oxLDL, prevention of foam cell formation | nih.govresearchgate.net |
| Extracellular Proteins | Tropomyosin, collagen(alpha1), MMP-1, MMP-19, CTGF | Modulation of the extracellular matrix | nih.gov |
| Inflammation & Adhesion | E-selectin, ICAM-1, integrins, IL-2, IL-4, IL-1beta | Anti-inflammatory effects | nih.gov |
| Cell Signaling & Cycle | PPAR-gamma, cyclin D1, cyclin E, Bcl2-L1, p27, CD95 | Regulation of cell proliferation and apoptosis | nih.gov |
| Inflammation (Microglia) | Cyclo-oxygenase 2 (COX-2) | Attenuation of inflammatory response | nih.govnih.gov |
Immunomodulatory Effects (in vitro)
Alpha-tocopherol has demonstrated various immunomodulatory effects in in vitro settings. It has been shown to stimulate immune cell chemotaxis and phagocytosis. nih.gov Furthermore, it can modulate T-cell-mediated immune functions and macrophage activity. nih.gov
In studies with C57BL/6 mice, supplementation with this compound was found to influence cytokine levels in bronchoalveolar lavage (BAL) fluid. nih.gov Higher doses of this compound led to increased levels of Interleukin-2 (IL-2) and Interleukin-4 (IL-4). nih.gov Interestingly, at a specific dose, it also elevated Interleukin-1 beta (IL-1β) levels in mice exposed to sidestream cigarette smoke. nih.gov
Anti-inflammatory Effects at the Molecular and Cellular Level
The anti-inflammatory properties of alpha-tocopherol are well-documented at the molecular and cellular level. nih.govnih.gov It has been shown to decrease the release of pro-inflammatory cytokines such as Interleukin-1β (IL-1β), Interleukin-6 (IL-6), and Tumor Necrosis Factor-alpha (TNF-α), as well as the chemokine Interleukin-8 (IL-8). nih.gov This reduction in pro-inflammatory mediators is accompanied by a decrease in the adhesion of monocytes to the endothelium. nih.gov
In lipopolysaccharide (LPS)-stimulated monocytes, alpha-tocopherol supplementation has been shown to reduce the production of superoxide (B77818), hydrogen peroxide, lipid peroxides, and IL-1β. nih.gov As mentioned previously, in murine BV-2 microglia, alpha-tocopherol attenuates the synthesis of COX-2, a key enzyme in the inflammatory cascade, by activating PP2A and subsequently inhibiting the PKC/ERK/NF-κB signaling pathway. nih.govnih.gov
| Cell Type/Model | Effect of Alpha-Tocopherol | Molecular Mechanism | Reference |
| Monocytes | Decreased release of pro-inflammatory cytokines (IL-1β, IL-6, TNF-α) and chemokine (IL-8). | Not specified in detail | nih.gov |
| Monocytes | Decreased adhesion to endothelium. | Not specified in detail | nih.gov |
| LPS-stimulated Monocytes | Reduced production of superoxide, hydrogen peroxide, lipid peroxides, and IL-1β. | Not specified in detail | nih.gov |
| Murine BV-2 Microglia | Attenuated COX-2 transcription and synthesis. | Activation of PP2A, leading to inhibition of the PKC/ERK/NF-κB signaling cascade. | nih.govnih.gov |
Anti-platelet Aggregation Mechanisms (in vitro)
This compound has demonstrated inhibitory effects on platelet aggregation in laboratory settings. Studies have shown that both dl-α-tocopheryl nicotinate (B505614) and dl-α-tocopheryl acetate are more potent inhibitors of platelet aggregation induced by arachidonic acid and collagen than unesterified α-tocopherol. nih.gov The mechanism behind this inhibition is linked to the incorporation of α-tocopherol into platelets, which in turn inhibits protein kinase C (PKC) dependent pathways. nih.govahajournals.org
The inhibition of platelet aggregation by α-tocopherol is closely associated with its ability to suppress the activity of protein kinase C (PKC). nih.govahajournals.org This inhibition of PKC is a key factor in reducing platelet sensitivity to various aggregating agents. nih.gov Furthermore, α-tocopherol has been found to enhance the release of nitric oxide (NO) from platelets through both antioxidant and PKC-dependent mechanisms, which contributes to its anti-aggregation effects. nih.gov
Table 1: Effects of Alpha-Tocopherol on Platelet Aggregation (in vitro)
| Agonist | Effect of Alpha-Tocopherol | Key Mechanistic Finding | Reference |
| Arachidonic Acid | Inhibition | More potent than unesterified α-tocopherol | nih.gov |
| Collagen | Inhibition | More potent than unesterified α-tocopherol | nih.gov |
| Phorbol (B1677699) Myristate Acetate (PMA) | Inhibition | Mediated through inhibition of Protein Kinase C (PKC) | nih.govahajournals.org |
| Adenosine 5'-diphosphate (ADP) | Reduced Sensitivity | Linked to α-tocopherol incorporation into platelets | nih.gov |
Effects on Endothelial Cell Function and Adhesion Molecule Expression (in vitro)
In vitro studies have revealed that α-tocopherol can protect endothelial cells from damage and influence the expression of adhesion molecules. Specifically, α-tocopherol has been shown to inhibit the expression of adhesion molecules induced by lipid peroxidation. nih.gov It also preserves the migration of endothelial cells when they are exposed to cell-oxidized low-density lipoprotein (oxLDL), an effect attributed to the stabilization of the cell membrane. nih.gov
Furthermore, α-tocopherol has been observed to reduce the production of reactive oxygen species (ROS) in human umbilical vein endothelial cells (HUVECs). cnr.it While it can potentiate DNA synthesis induced by phorbol myristate acetate (PMA), it does not appear to significantly affect cell migration or the formation of capillary-like structures in vitro. cnr.it The protective effects on the endothelium are also linked to the modulation of protein kinase C (PKC) activity, which can lead to increased nitric oxide synthase (NOS) activation. oup.com
Table 2: Effects of Alpha-Tocopherol on Endothelial Cells (in vitro)
| Experimental Model | Key Finding | Implicated Mechanism | Reference |
| Cultured Endothelial Cells | Attenuated H₂O₂-induced increases in adhesion molecule expression. | Inhibition of lipid peroxidation. | nih.gov |
| Human Umbilical Vein Endothelial Cells (HUVECs) | Preserved cell migration in the presence of cell-oxidized LDL. | Inhibition of changes in cell membrane fluidity. | nih.gov |
| HUVECs | Inhibited intracellular ROS production induced by TNF-α or PMA. | Antioxidant activity. | cnr.it |
| HUVECs | Potentiated PMA-induced DNA synthesis. | Not fully elucidated. | cnr.it |
Induced Apoptosis and Autophagy in Cancer Cell Lines (in vitro)
The effects of α-tocopherol acetate on cancer cells, particularly regarding apoptosis (programmed cell death) and autophagy, are complex and appear to be context-dependent. While some forms of vitamin E, such as α-tocopheryl succinate (B1194679) (α-TOS) and α-tocopheryloxyacetic acid (α-TEA), are potent inducers of apoptosis in various cancer cell lines, α-tocopheryl acetate itself is generally considered to have no significant influence on cell survival or apoptosis. tandfonline.commdpi.com In fact, some studies have shown that α-tocopheryl acetate is ineffective at inducing apoptosis in human breast cancer cell lines. cabidigitallibrary.org
Conversely, other vitamin E derivatives have demonstrated pro-apoptotic and anti-proliferative activities. For instance, α-TEA has been shown to induce autophagy in lung and mammary tumor cells, which contributes to its cytotoxic properties. mdpi.com The anticancer actions of some vitamin E forms, like γ-tocopherol and α-TEA, involve the upregulation of the DR5 protein and downregulation of the Survivin protein. nih.gov It is noteworthy that α-tocopherol has been found to block the apoptosis-inducing effects of γ-tocopherol and α-TEA in vitro. nih.gov
The process of autophagy can sometimes be "abortive," leading to endoplasmic reticulum stress and cell death in cancer cells. plos.org The vitamin E analog α-tocopheryl succinate has been reported to inhibit the autophagic survival of prostate cancer cells. nih.gov
Table 3: In Vitro Effects of Vitamin E Analogs on Cancer Cell Lines
| Compound | Cell Line(s) | Effect | Mechanism | Reference |
| α-Tocopheryl acetate | Human breast cancer (MCF7, MDA-MB-435) | Ineffective in inducing apoptosis | - | cabidigitallibrary.org |
| α-Tocopheryl succinate (α-TOS) | Malignant cell lines | Induces apoptosis | Inhibition of Protein Kinase C (PKC) | tandfonline.comnih.gov |
| α-Tocopheryloxyacetic acid (α-TEA) | Lung and mammary tumor cells | Induces autophagy and apoptosis | - | mdpi.com |
| γ-Tocopherol | Human breast cancer (MDA-MB-231) | Induces apoptosis | Upregulation of DR5, downregulation of Survivin | nih.gov |
Neuroprotective Mechanisms against Oxidative Stress
In non-human biological models, α-tocopherol has demonstrated neuroprotective effects against oxidative stress. In primary cultures of rat striatal neurons, α-tocopherol significantly prevented cytotoxicity induced by a superoxide radical donor. nih.govelsevierpure.com It also showed potent protection against cytotoxicity caused by the depletion of intracellular glutathione. nih.govelsevierpure.com
The neuroprotective action of α-tocopherol is thought to occur through the reduction of oxidative stress, likely by decreasing intracellular superoxide levels. nih.govelsevierpure.com Additionally, it may offer protection by partially inhibiting apoptosis. nih.govelsevierpure.com Studies have also indicated that α-tocopherol can enhance the survival of retinal cells through its effect on mitochondrial activity. nih.gov Its ability to protect the retina from light-induced injury has also been noted. nih.gov In human retinal pigment epithelium cells, α-tocopherol's antioxidant effect appears to be unique among vitamin E components and may require protein synthesis for optimal activity. nih.govfrontiersin.org
Table 4: Neuroprotective Effects of Alpha-Tocopherol (in vitro)
| Cell/Tissue Model | Stressor | Protective Effect of Alpha-Tocopherol | Proposed Mechanism | Reference |
| Rat Striatal Neurons | Superoxide radical donor | Prevention of cytotoxicity | Reduction of intracellular superoxide levels | nih.govelsevierpure.com |
| Rat Striatal Neurons | Glutathione depletion | Potent protection against cytotoxicity | Reduction of oxidative stress | nih.govelsevierpure.com |
| Retinal Cells | Not specified | Enhanced cell survival | Effect on mitochondrial activity | nih.gov |
| Human Retinal Pigment Epithelium | Oxidative damage | Cytoprotection | Requires protein synthesis for optimal antioxidant effect | nih.govfrontiersin.org |
Antiviral Mechanisms Involving Membrane Integrity and Oxidative Stress
The antiviral properties of α-tocopherol acetate are linked to its ability to interfere with viral processes and mitigate oxidative stress. In vitro studies have shown that α-tocopheryl acetate can alter bacterial adhesiveness and biofilm formation, suggesting a mechanism that may extend to viruses. nih.gov The interference with microbial adhesion is thought to be due to alterations at the membrane level. nih.gov
Oxidative stress is a mechanism utilized by several viruses to promote their replication and pathogenesis. mdpi.com Alpha-tocopherol, as a potent lipid-soluble antioxidant, can protect cell membranes from the damaging effects of reactive oxygen species (ROS). mdpi.com By scavenging free radicals, it helps to maintain membrane integrity and can counteract the oxidative stress induced by viral infections. mdpi.com This antioxidant capacity is crucial in protecting the lipid membrane from disruption caused by agents like hydrogen peroxide, which can be generated during viral infections. mdpi.com
Table 5: Antiviral-Related Mechanisms of this compound (in vitro)
Bioavailability and Absorption Research Mechanistic in Vitro and Non Human Biological Models
Mechanistic Studies of Intestinal Absorption
The intestinal absorption of α-tocopherol acetate (B1210297) is a multi-step process that begins with its hydrolysis to free α-tocopherol, as only the free forms of vitamin E are typically absorbed by the intestinal mucosa. drugbank.comnih.govmdpi.com This process is intricately linked with the digestion and absorption of dietary fats.
For many years, the absorption of vitamin E, following the hydrolysis of its esters, was thought to occur primarily through passive diffusion across the apical membrane of the enterocyte. drugbank.comnih.govcambridge.org This model suggests that after being released from mixed micelles, the lipophilic α-tocopherol moves across the cell membrane down its concentration gradient. cambridge.org This mechanism is facilitated by the solubilization of α-tocopherol within mixed micelles, which transport it through the unstirred water layer adjacent to the brush border membrane. drugbank.comcambridge.org
Pancreatic and biliary secretions are crucial for the absorption of α-tocopherol acetate. drugbank.comportlandpress.com The hydrolysis of the acetate ester to the biologically active free tocopherol is a rate-limiting step. portlandpress.comias.ac.in This conversion is primarily carried out by a bile salt-dependent lipase (B570770) known as carboxyl ester hydrolase (CEH), which is secreted by the pancreas. nih.govmdpi.comnih.gov The activity of this enzyme is dependent on the presence of bile salts, which act as a necessary cofactor and also aid in solubilizing the substrate. cambridge.orgportlandpress.comias.ac.in Studies have shown that other enzymes like pancreatic lipase and pancreatic lipase-related protein 2 are not able to hydrolyze tocopheryl esters. nih.govmdpi.com Interestingly, some research suggests that α-tocopherol acetate absorption can be equivalent to that of free α-tocopherol even without digestive enzymes and bile salts, indicating that esterases originating from the enterocytes, specifically in the endoplasmic reticulum, can also perform this hydrolysis efficiently. nih.govnih.gov
Following the digestion of dietary fats, α-tocopherol (released from the hydrolysis of α-tocopherol acetate) is incorporated into mixed micelles along with bile salts, phospholipids (B1166683), and monoglycerides. drugbank.comphysiology.org These micellar structures are essential for solubilizing the lipophilic vitamin and transporting it across the aqueous environment of the intestinal lumen to the surface of the enterocytes. drugbank.comcambridge.orgphysiology.org At the brush border membrane, it is believed that the mixed micelles dissociate, possibly due to a pH gradient, releasing the α-tocopherol for uptake. nih.gov The composition of these micelles, such as the presence of phospholipids like phosphatidylcholine, can influence the efficiency of vitamin E absorption, potentially by altering the interaction of the micelle with membrane proteins involved in the uptake process. nih.govabdominalkey.com
Contrary to the long-held belief that vitamin E absorption is solely a passive process, recent research has identified the involvement of carrier-mediated transport systems. drugbank.comnih.gov Several membrane proteins known for cholesterol transport have been implicated in the uptake of α-tocopherol. These include the Scavenger Receptor Class B Type I (SR-BI), the CD36 molecule, and the Niemann-Pick C1-like 1 (NPC1L1) transporter. nih.gov
Studies using Caco-2 cells, a human intestinal cell line, and NPC1L1-overexpressing cells have demonstrated that NPC1L1 mediates the transport of α-tocopherol. nih.govnih.govresearchgate.net This transport is sensitive to ezetimibe, a known inhibitor of NPC1L1. nih.govresearchgate.net In vitro experiments have shown that both human and rat NPC1L1 can transport α-tocopherol. nih.gov Mutual inhibition studies revealed that cholesterol can inhibit the NPC1L1-mediated uptake of α-tocopherol, while α-tocopherol appeared to stimulate the transport of both substrates. nih.govresearchgate.net These findings suggest that α-tocopherol shares, at least in part, the intestinal absorption pathway of cholesterol via the NPC1L1 transporter. nih.govresearchgate.net
Comparative Bioavailability Studies of alpha-Tocopherol (B171835) Esters versus Free Tocopherol
The bioavailability of α-tocopherol acetate is intrinsically linked to its preliminary hydrolysis to free α-tocopherol. Current time information in San Jose, CA, US.scirp.org While the acetate form provides greater stability in supplements and feeds, the free form is what the body absorbs. scirp.orgoup.com
In vitro studies using Caco-2 TC7 intestinal cells have provided detailed insights into this comparison. When equivalent concentrations of α-tocopherol, α-tocopherol acetate (TAC), and α-tocopheryl polyethylene (B3416737) glycol succinate (B1194679) 1000 (TPGS) were introduced in mixed micelles to the apical side of the cells, the amount of tocopherol secreted at the basolateral pole varied significantly. mdpi.comnih.gov
Free α-tocopherol resulted in the greatest secretion. mdpi.comnih.govresearchgate.net
α-Tocopherol acetate (TAC) showed an intermediate level of secretion. mdpi.comnih.govresearchgate.net
TPGS resulted in the lowest secretion. mdpi.comnih.govresearchgate.net
These findings indicate that even in a cell model without pancreatic enzymes, the ester form (TAC) is less bioavailable than the free form. mdpi.comnih.gov The study also showed that Caco-2 cells are capable of hydrolyzing TAC and that some TAC can be absorbed in its intact form. nih.govmdpi.comnih.gov
Research in rat models has shown that the in vivo absorption from micellar solutions of free α-tocopherol and α-tocopheryl acetate can be similar, suggesting that mucosal esterases in the endoplasmic reticulum can effectively hydrolyze the acetate ester, compensating for the lack of pre-hydrolysis. nih.gov However, studies in broiler chickens indicated a lower relative bioavailability of α-tocopheryl acetate compared to free α-tocopherol, with the relative efficiency of the acetate form in raising tissue levels being significantly lower. plos.org In healthy humans, the absorption of RRR-α-tocopherol was found to be similar to its acetate and succinate esters, suggesting that in individuals with normal gastrointestinal lipolytic enzyme function, esterification does not markedly impact absorption. oup.com
Table 1: Comparative Secretion of Tocopherol by Caco-2 TC7 Cells
Data sourced from a study on Caco-2 TC7 intestinal cells incubated with different forms of tocopherol in mixed micelles. mdpi.comnih.govresearchgate.net
Dermal Absorption Mechanisms and Kinetics (in vitro models)
Alpha-tocopherol acetate is frequently used in topical products due to its stability. patsnap.com For it to exert its antioxidant effects in the skin, it must first be absorbed and then hydrolyzed to the active α-tocopherol. patsnap.comresearchgate.net This conversion process suggests α-tocopherol acetate acts as a prodrug. researchgate.net
In vitro studies using micro-Yucatan pig skin have been instrumental in understanding these kinetics. nih.gov When applied topically, α-tocopherol acetate penetrates the outer layers of the skin. patsnap.comnih.gov This metabolism to α-tocopherol occurs within the viable skin layers, not in the stratum corneum. nih.gov The appearance of the metabolite, free α-tocopherol, can be detected as early as two hours after application, with the extent of metabolism peaking between 6 and 12 hours. nih.gov
However, the rate of this hydrolysis in the epidermis is generally slow. researchgate.netresearchgate.net Studies in hairless mice showed that after 5 days of daily topical application, less than 1% of the acetate in the stratum corneum was hydrolyzed, while about 5% was hydrolyzed in the viable epidermis. researchgate.netresearchgate.net Despite this slow conversion, the small amount of free vitamin E released was found to be sufficient for protective effects. researchgate.net
The vehicle used in a formulation significantly impacts permeation. In one study, isopropyl myristate was found to be a more efficient vehicle for delivering α-tocopherol than α-tocopherol acetate from the same solution; approximately 1.5% α-tocopherol yielded the same concentration in viable skin as 5% α-tocopherol acetate. nih.gov Other in vitro studies using human skin models have shown that while α-tocopherol acetate can diffuse into the skin, its conversion to active vitamin E can be limited. researchgate.net One study comparing δ-tocopherol-glucoside to α-tocopherol acetate in reconstructed human epidermis and viable human skin found that while α-tocopherol acetate showed better diffusion, it was not metabolized into active vitamin E, whereas the glucoside form was. researchgate.netnih.gov
Table 2: In Vitro Dermal Metabolism of α-Tocopherol Acetate
Data compiled from in vitro and non-human biological model studies. researchgate.netnih.govresearchgate.net
Table of Chemical Compounds Mentioned
Formulation Science and Delivery Systems Research Excluding Dosage
Encapsulation Technologies for Enhanced Stability and Controlled Release
The encapsulation of alpha-tocopherol (B171835) acetate (B1210297) into various nanocarriers is a primary strategy to improve its stability, control its release, and enhance its applicability in various industries. These technologies aim to protect the compound from degradation by environmental factors such as light and oxygen, and to facilitate its delivery to specific targets.
Solid Lipid Nanoparticle (SLN) Development and Characterization
Solid lipid nanoparticles (SLNs) are at the forefront of delivery systems for lipophilic compounds like alpha-tocopherol acetate. They are composed of a solid lipid core that can solubilize the active compound, stabilized by surfactants.
Researchers have successfully prepared this compound-loaded SLNs using techniques like solvent injection-homogenization and hot homogenization. nih.govopenagrar.de In one study, SLNs were formulated with stearic acid as the solid lipid and phosphatidylcholine as the stabilizer, and then coated with chitosan (B1678972) to improve stability. nih.gov This resulted in nanoparticles with an average size of 175 ± 15 nm and a positive zeta potential of +35 ± 2.5 mV, indicating good colloidal stability. nih.gov The entrapment efficiency of this compound in these SLNs was remarkably high at 90.58 ± 1.38%, with a sustained release profile observed over 10 days. nih.gov
The physical stability of these nanoformulations is a critical factor. Studies have shown that this compound-loaded SLNs can remain stable with only a slight increase in particle size and polydispersity index over a 3-month period when stored at refrigerated temperatures. nih.gov Furthermore, analytical techniques such as Fourier transform infrared spectroscopy (FTIR) and differential scanning calorimetry (DSC) have confirmed the absence of chemical interactions between this compound and the nanoparticle excipients, ensuring the integrity of the encapsulated compound. nih.gov
The composition of the solid lipid matrix has been found to influence the properties of the SLNs. For instance, the use of different fully hydrogenated vegetable oils can affect the thermal behavior and crystallinity of the nanoparticles. mdpi.com The successful incorporation of this compound into SLNs has been shown to create a less structured crystalline lipid matrix, which can enhance the entrapment of other active compounds when co-encapsulated. mdpi.com
| Parameter | Value | Reference |
| Average Particle Size | 175 ± 15 nm | nih.gov |
| Zeta Potential | +35 ± 2.5 mV | nih.gov |
| Entrapment Efficiency | 90.58 ± 1.38% | nih.gov |
| Release Profile | ~61% released over ~150 hours | nih.gov |
| Physical Stability | Stable for 3 months at refrigerated temperature | nih.gov |
Chitosan Microparticle Design and Evaluation
Chitosan, a natural biopolymer, is another valuable material for encapsulating this compound, primarily through methods like spray drying. researchgate.netunar.ac.id This technique has been used to produce spherical microparticles with a rough surface. researchgate.net
A study involving the preparation of chitosan/alpha-tocopherol acetate/Aloe vera microparticles by spray drying resulted in particles with a mean diameter of 9.59 μm. researchgate.net A key finding was that the final concentration of this compound in the powder was 91% of the initial amount, indicating good retention during the encapsulation process. researchgate.net FTIR analysis confirmed that the spray drying process did not cause oxidation of the this compound. researchgate.net
Furthermore, the encapsulation within chitosan microparticles significantly enhanced the photostability of this compound when exposed to UVC light over a 7-day period. researchgate.net This protective effect is crucial for maintaining the compound's activity in formulations exposed to light.
Nanoemulsion Fabrication for Stability and Dispersion
Nanoemulsions are colloidal dispersions of oil and water stabilized by an emulsifier, offering a promising platform for the delivery of lipophilic compounds like this compound. The choice of emulsifier is critical for the stability and performance of the nanoemulsion.
One study investigated the use of different Pluronic emulsifiers (F127, P123, and their mixture) to fabricate this compound-loaded nanoemulsions. researchgate.net The results showed that a formulation using a mixture of Pluronic F127 and P123 exhibited high stability, remaining as a homogeneous phase after two weeks of storage. researchgate.net This enhanced stability was attributed to the hydrophilic-lipophilic balance (HLB) of the emulsifier mixture. researchgate.net
Another approach involves the use of a lipid-polymer hybrid system, combining unsaturated phospholipids (B1166683) and polyethylene (B3416737) oxide-block-poly(ε-caprolactone) (PEO-b-PCL), to stabilize tocopheryl acetate nanoemulsions. nih.gov This hybrid system demonstrated excellent colloidal dispersion stability, comparable to that of purely polymer-based nanoemulsions. nih.gov
The fabrication of food-grade nanoemulsions using mustard oil and Tween-80 as a surfactant has also been explored. tandfonline.com This method yielded stable nanoemulsions with spherical droplets and an average size of 86.45 ± 3.61 nm. tandfonline.com
| Emulsifier System | Key Finding | Reference |
| Pluronic F127/P123 Mixture | High stability, homogeneous phase after 2 weeks | researchgate.net |
| Lipid-Polymer Hybrid (Phospholipids & PEO-b-PCL) | Excellent colloidal dispersion stability | nih.gov |
| Mustard Oil & Tween-80 | Stable food-grade nanoemulsion (86.45 ± 3.61 nm) | tandfonline.com |
Lipid Nanocarrier Systems
Lipid nanocarriers (LNCs), encompassing both SLNs and nanostructured lipid carriers (NLCs), are effective for topical and transdermal delivery. mdpi.com NLCs are a second generation of lipid nanoparticles that incorporate a blend of solid and liquid lipids, which can minimize drug expulsion during storage. mdpi.com
The production of LNCs loaded with tocopheryl acetate has been achieved using the phase inversion method with physiological lipids. nih.gov These nanocarriers can be incorporated into various vehicles like hydrophilic gels and foams. nih.gov
Research has shown that LNCs can enhance skin hydration. nih.gov However, the release of tocopheryl acetate from these carriers can be limited. One study found that tocopheryl acetate did not release from the solid lipid nanoparticles it was loaded into. nih.govherts.ac.uk Despite this, a small percentage of the tocopheryl acetate-loaded nanoparticles were able to penetrate the stratum corneum of porcine skin, suggesting that the nanoparticles themselves can facilitate delivery. nih.govherts.ac.uk
Strategies for Stability Enhancement within Complex Formulations
The inherent instability of tocopherols (B72186) limits their application, making their esterified form, this compound, a more stable alternative for use in complex formulations. researchgate.netulprospector.com However, even this compound can benefit from further stabilization strategies, especially when exposed to oxidative stress, light, and UV radiation. researchgate.net
Encapsulation is a primary strategy for enhancing stability. Complexation with molecules like β-cyclodextrin and starch has been shown to significantly improve the oxidative and photostability of this compound. researchgate.net For instance, the oxidative stability of this compound against hydrogen peroxide was 88.8% over 576 hours, which increased to 100% when complexed with β-cyclodextrin and 99.4% with starch. researchgate.net Similarly, while the stability of this compound in an oil solution under UV irradiation was 85.0%, its stability in complexes exceeded 99.0%. researchgate.net
In another approach, this compound was encapsulated in emulsion gels stabilized by a synergistic combination of polysaccharides and modified shea butter. rsc.org These emulsion gels demonstrated good stability against prolonged storage, heating, and freezing, and the encapsulation efficiency of this compound remained high over 30 days compared to an unencapsulated control. rsc.org
The incorporation of alpha-tocopherol into flexible liposomes has also been shown to improve the chemical stability of other active ingredients, such as retinaldehyde. mdpi.com
Integration into Biomaterials for Specific Industrial Applications
The integration of this compound into biomaterials is being explored for various industrial applications, particularly in the biomedical field.
One area of research is the development of coatings for medical implants. nih.govresearchgate.net Studies have investigated the use of this compound to create antimicrobial coatings on pure titanium surfaces. nih.govresearchgate.net These coatings are formed by adsorbing the vitamin E derivative onto the metal surface from an ethanol (B145695) solution. nih.gov While this compound showed some antimicrobial activity, another derivative, alpha-tocopherol phosphate (B84403), was found to be more effective against both Gram-positive and Gram-negative bacteria and also demonstrated the ability to stimulate osteoblasts, making it a promising candidate for implant applications. nih.govresearchgate.net
This compound is also used as an antioxidant stabilizer in prosthetic materials. nih.gov It can be blended with ultra-high-molecular-weight polyethylene (UHMWPE) resin powder, which is then irradiated for crosslinking. researchgate.net This process helps to prevent oxidation of the polymer during gamma sterilization. researchgate.net
Industrial and Applied Research Perspectives Scientific Focus
Role as an Antioxidant in Material Science and Preservation Applications
Alpha-tocopherol (B171835) acetate (B1210297) serves as a stabilized form of alpha-tocopherol, which is a potent, naturally occurring antioxidant. nih.gov In industrial applications, particularly in material science, the primary role of alpha-tocopherol and its derivatives is to inhibit oxidative degradation. The European Food Safety Authority (EFSA) Panel on Food Contact Materials, Enzymes, Flavourings and Processing Aids (CEF) assessed α-tocopherol acetate for use as an antioxidant in polyolefins. europa.eu The panel noted that the acetate form is intended to hydrolyze with moisture within the plastic, releasing the active α-tocopherol to protect the polymer from degradation. europa.eu This mechanism is crucial for preserving the integrity of plastics used in food packaging. europa.euemerald.com
The effectiveness of tocopherols (B72186) as antioxidants in polymers like polyethylene (B3416737) and polypropylene (B1209903) has been shown to be comparable to, and in some cases better than, synthetic hindered phenol (B47542) antioxidants traditionally used for melt stabilization. researchgate.net Even at low concentrations (100-300 ppm), it can provide excellent stabilization during melt processing. researchgate.net The addition of α-tocopherol to polymer films can also enhance their physical properties, such as flexibility, by increasing the mobility of polymeric chains. emerald.com
In the context of preservation, its application extends to edible coatings for minimally processed foods. For instance, a study on minimally processed carrots demonstrated that a sodium alginate-based edible coating supplemented with 1% α-tocopherol acetate was effective in maintaining the quality, nutritive value, and acceptability of the product during storage. researchgate.net This treated sample showed minimal changes in weight loss, pH, color, and microbial counts compared to untreated samples. researchgate.net Research has also explored its use in combination with other compounds, like nisin, in coatings for food packaging to provide both antimicrobial and antioxidative properties. researchgate.net
**8.2. Applications in Biomedical Materials Science
One of the most significant applications of alpha-tocopherol in biomedical materials science is the stabilization of ultra-high molecular weight polyethylene (UHMWPE), a material commonly used for load-bearing articular components in total joint replacements. nih.govresearchgate.net High-dose gamma or electron beam irradiation is used to cross-link UHMWPE, which improves its wear resistance. nih.govresearchgate.net However, this process generates residual free radicals within the polymer matrix, making it susceptible to long-term oxidative degradation, which can compromise the mechanical properties and lifespan of the implant. researchgate.netresearchgate.net
Alpha-tocopherol is incorporated into UHMWPE to act as a biocompatible antioxidant that stabilizes these residual free radicals, thereby preventing oxidative degradation. nih.govresearchgate.net This eliminates the need for post-irradiation melting, a process that can reduce the crystallinity and fatigue resistance of the polymer. nih.gov The antioxidant can be introduced into the UHMWPE either by blending it with the polymer powder before consolidation or by diffusing it into the consolidated and irradiated material. researchgate.netgoogle.com
Numerous investigations have confirmed the suitability and effectiveness of alpha-tocopherol in protecting irradiated UHMWPE from oxidation. researchgate.netnih.gov Studies have shown that even low concentrations, such as 0.1% by weight, can effectively protect UHMWPE irradiated at doses up to 100 kGy against oxidation. nih.govresearchgate.net The presence of the antioxidant prolongs the lifetime of the material in an oxidative environment. researchgate.net Furthermore, research indicates that the amount of alpha-tocopherol lost from the implant due to diffusion is low, ensuring long-term stabilization. nih.gov
| Parameter | Finding | Source(s) |
| Function | Stabilizes residual free radicals in irradiated UHMWPE, improving oxidation resistance. | nih.govresearchgate.netresearchgate.net |
| Benefit | Enhances long-term performance and durability of joint implants by preventing oxidative degradation. | researchgate.netresearchgate.net |
| Advantage | Eliminates the need for post-irradiation melting, thus preserving mechanical properties like fatigue resistance. | nih.gov |
| Effective Concentration | As low as 0.1 wt% has been shown to protect UHMWPE against oxidation. | nih.govresearchgate.net |
| Migration | Diffusion loss of alpha-tocopherol from implants is low, ensuring long-term stability. | nih.gov |
The application of alpha-tocopherol acetate in antimicrobial coatings is an area of active research, though its role differs from that of traditional bactericidal agents. Studies have investigated its ability to prevent microbial adhesion and biofilm formation on implant surfaces, which are major causes of prosthetic and joint infections. researchgate.netnih.gov
In one in-vitro study, coatings of α-tocopheryl acetate were tested for their ability to interfere with bacterial adhesion on sandblasted titanium surfaces. nih.gov While the acetate form itself was found to be ineffective at directly killing the tested microorganisms, it did significantly interfere with bacterial adhesion and prevented biofilm formation, particularly by Staphylococcus aureus and Staphylococcus epidermidis. nih.govnih.gov The proposed mechanism involves alterations at the bacterial membrane level that hamper the adhesion process. nih.gov
Beyond its anti-adhesive properties, this compound has been explored as a biocompatible carrier for delivering antimicrobial drugs in coatings. epa.govasm.org In a study developing anti-infective coatings for polytetrafluoroethylene (PTFE) grafts, this compound was used as a lipid-like carrier for antibiotics such as gentamicin (B1671437) and teicoplanin. epa.govasm.org The results showed that these coatings could provide an initial burst release of the antibiotic followed by a low, continuous release, effectively reducing bacterial growth below pathologically relevant concentrations. epa.govasm.org Among the carriers tested, tocopherol acetate was identified as the most promising for biocompatibility. epa.govasm.org
| Application | Organism(s) | Finding | Source(s) |
| Anti-biofilm Coating | S. aureus, S. epidermidis | α-tocopheryl acetate coatings interfered with bacterial adhesion and biofilm formation on titanium. | nih.govnih.gov |
| Drug Carrier Coating | S. aureus | Used as a biocompatible carrier for gentamicin and teicoplanin on PTFE grafts, inhibiting bacterial proliferation. | epa.govasm.org |
Use as an Analytical Standard in Quality Control and Research
This compound is widely used as an analytical standard or certified reference material (CRM) in quality control and research settings. medchemexpress.comsigmaaldrich.comscientificlabs.ie Its stability makes it a reliable reference for the quantification of tocopherols in various matrices. jafs.com.pl These standards are essential for pharmaceutical laboratories and manufacturers, providing a cost-effective and convenient alternative to creating in-house working standards. sigmaaldrich.comscientificlabs.ie
Certified pharmaceutical secondary standards of α-tocopheryl acetate are traceable to primary standards from major pharmacopeias, such as the United States Pharmacopeia (USP) and the European Pharmacopoeia (Ph. Eur.). sigmaaldrich.comscientificlabs.ie This traceability ensures the accuracy and consistency of analytical measurements across different laboratories and applications. These standards are produced and certified under rigorous quality management systems like ISO 17034 and ISO/IEC 17025. scientificlabs.ie
In practice, α-tocopheryl acetate is often used as an internal or external standard in chromatographic methods, such as high-performance liquid chromatography (HPLC), for the determination of α-tocopherol in samples like human serum or pharmaceutical formulations. sigmaaldrich.comscientificlabs.ie It may also be employed as a reference standard for quantification using spectrophotometric techniques. scientificlabs.ie Its use is critical for a range of applications, including pharmaceutical release testing, method development, and quality control testing for food and beverages. scientificlabs.ie
| Product Type | Application | Technique(s) | Traceability | Source(s) |
| Pharmaceutical Secondary Standard | Quantification of analyte in pharmaceutical formulations. | HPLC, Spectrophotometry | USP, Ph. Eur., BP | sigmaaldrich.comscientificlabs.ie |
| Certified Reference Material (CRM) | Internal standard for determining α-tocopherol in human plasma/serum. | HPLC | ISO 17034, ISO/IEC 17025 | sigmaaldrich.comscientificlabs.ie |
| Analytical Standard | Quality control testing in food and beverages. | HPLC | N/A | scientificlabs.iejafs.com.pl |
Current Research Trends and Future Directions in Alpha Tocopherol Acetate Studies
Continued Elucidation of Non-Antioxidant Molecular Functions and Pathways
While alpha-tocopherol (B171835) is renowned for its antioxidant capabilities, current research is increasingly focused on its non-antioxidant functions, particularly its role in regulating cellular signaling and gene expression. The acetate (B1210297) form, alpha-tocopherol acetate, serves as a more stable precursor that is hydrolyzed in vivo to the active alpha-tocopherol form. This active form has been shown to modulate key cellular events through mechanisms independent of radical scavenging. nih.govresearchgate.net
A primary area of investigation is the interaction of alpha-tocopherol with cellular signaling cascades. It has been demonstrated to inhibit the activity of protein kinase C (PKC), a crucial enzyme in signal transduction. nih.govnih.govcambridge.org This inhibition is not a direct interaction but is linked to the activation of protein phosphatase 2A (PP2A), which dephosphorylates and thereby deactivates PKC. cambridge.orgresearchgate.net The inhibitory effect on PKC has downstream consequences, including the modulation of cell proliferation, platelet aggregation, and inflammation. nih.govcambridge.org
Research using advanced genomic and proteomic techniques has revealed that alpha-tocopherol significantly alters the expression of numerous genes. nih.govmdpi.com These genes are involved in a wide array of biological processes. For instance, alpha-tocopherol down-regulates the expression of scavenger receptors like CD36, which are involved in lipid uptake and are implicated in atherosclerosis. nih.govnih.gov It also affects the expression of genes related to the extracellular matrix, such as collagenase and α-tropomyosin. nih.govcambridge.orgnih.gov Furthermore, studies have identified its influence on transcription factors, including the pregnane (B1235032) X receptor (PXR), which plays a role in the metabolism of xenobiotics. nih.govnih.goveaspublisher.com In bovine cells, alpha-tocopherol has been shown to alter the canonical pathway of lipid metabolism by affecting transcription factors like SREBP1 and SREBP2. nih.gov This gene-regulatory activity underscores a complex role for the compound in maintaining cellular homeostasis that extends far beyond its antioxidant function. nih.govnih.gov
| Target | Effect of alpha-Tocopherol | Associated Biological Process | Source |
|---|---|---|---|
| Protein Kinase C (PKC) | Inhibition | Cell signaling, Proliferation, Platelet Aggregation | nih.govcambridge.org |
| Scavenger Receptor CD36 | Down-regulation | Lipid Uptake, Atherosclerosis | nih.govnih.gov |
| Collagenase | Down-regulation | Extracellular Matrix Remodeling | nih.govnih.gov |
| alpha-Tropomyosin | Up-regulation | Cytoskeleton Regulation | nih.govnih.gov |
| alpha-Tocopherol Transfer Protein (α-TTP) | Up-regulation | Vitamin E Transport and Retention | nih.govnih.gov |
| Interleukins (e.g., IL-1β, IL-2, IL-4) | Modulation | Inflammation, Immune Response | nih.govresearchgate.net |
| SREBP1/SREBP2 | Modulation | Lipid Metabolism and Homeostasis | nih.gov |
Development of Novel and Sustainable Enzymatic Synthesis Strategies
The industrial synthesis of this compound has traditionally relied on chemical methods using acid or base catalysts. researchgate.net However, these processes often require harsh reaction conditions and can generate undesirable byproducts. mdpi.com Consequently, there is a growing trend towards developing novel and more sustainable synthesis strategies, with a significant focus on enzymatic methods. researchgate.netmdpi.com Lipases, particularly from Candida antarctica lipase (B570770) B (CALB), have emerged as highly effective biocatalysts for the acylation of alpha-tocopherol. mdpi.comcore.ac.uk
Enzymatic synthesis offers several advantages, including milder reaction conditions, higher specificity, simpler product separation, and greater environmental friendliness. researchgate.netmdpi.com Researchers have explored various parameters to optimize this process, such as the choice of acyl donor (e.g., acetic anhydride (B1165640), vinyl acetate), the reaction medium (organic solvents vs. solvent-free systems), and the immobilization of the enzyme. mdpi.comcore.ac.uk Immobilized lipases, such as the commercially available Novozym 435, are frequently used as they offer enhanced stability and reusability, which is crucial for industrial-scale production. mdpi.comcore.ac.uk Studies have shown that in solvent-free systems, the yield of this compound can reach as high as 95%. mdpi.com
Recent innovations are pushing the boundaries of enzymatic synthesis further. One area of exploration is the use of novel catalysts, such as nanozymes. For example, the metal-organic framework material ZIF-8 has been successfully used to catalyze the esterification of D-α-tocopherol with acetic anhydride in a solvent-free system, achieving a yield of 96.31% under optimized conditions. tandfonline.com Another promising approach involves integrating enzyme immobilization with solvent design, such as using deep eutectic solvents, which have been shown to enhance the stability, reusability, and substrate affinity of the lipase, leading to yields of over 99%. njtech.edu.cn These advanced strategies represent a significant step towards creating highly efficient, sustainable, and economically viable processes for the production of this compound. tandfonline.comnjtech.edu.cn
| Catalyst | Acyl Donor | System/Solvent | Key Findings | Yield | Source |
|---|---|---|---|---|---|
| Chemical (Pyridine) | Acetic Anhydride | Solvent-free | Traditional chemical method. | 99.4% | mdpi.com |
| Novozym 435 (Immobilized CALB) | Vinyl Acetate | Organic Solvents | Demonstrated broader specificity of CALB compared to other lipases. | ~60% | mdpi.comcore.ac.uk |
| Candida rugosa lipase (CRL1) | Acetic Anhydride | Solvent-free | Optimized solvent-free system achieved high conversion. | 97% | mdpi.com |
| ZIF-8 (Nanozyme) | Acetic Anhydride | Solvent-free | Efficient synthesis route using a metal-organic framework as a catalyst. | 96.31% | tandfonline.com |
| Immobilized Lipase in Deep Eutectic Solvent | Succinic Anhydride | Deep Eutectic Solvent | Synergistic strategy enhances enzyme stability and affinity. | 99.3% | njtech.edu.cn |
Advancement of Analytical Methodologies for Complex Biological and Industrial Matrices
The accurate quantification of this compound in diverse and complex matrices—ranging from pharmaceutical preparations and feed premixes to biological samples and functional textiles—is essential for quality control and research. pjps.pkjafs.com.placs.org High-Performance Liquid Chromatography (HPLC) stands out as the predominant analytical technique for this purpose. jafs.com.placs.orgnih.gov HPLC methods are typically coupled with Ultraviolet (UV) detection, with the maximum absorbance (λmax) for this compound observed around 285-290 nm. pjps.pkjafs.com.pl
A critical aspect of analysis is the sample preparation stage, which involves extracting the fat-soluble compound from its matrix. This often requires one-step extraction with organic solvents like acetone, chloroform, or ethyl acetate-butanol mixtures. jafs.com.plnih.gov The development of rapid and simple methods is a key research trend. For instance, a UV-spectrophotometric method has been developed for routine analysis in tablets and capsules, offering a faster alternative to more complex chromatographic techniques, though potentially with lower specificity in multivitamin preparations. pjps.pk For more complex analyses, HPLC coupled with Mass Spectrometry (MS) provides higher sensitivity and structural confirmation. sielc.com
Researchers are continuously working to optimize these methods for specific applications. For example, an HPLC method was developed for the rapid determination of this compound in animal feed premixes, with a focus on recovery and repeatability. jafs.com.pl Another study established a method for the simultaneous determination in human feces, a particularly challenging biological matrix. nih.gov Gas chromatography–mass spectrometry (GC–MS) has also been optimized for the simultaneous determination of this compound and other fat-soluble vitamins in vegetables. nih.gov The ongoing advancement of these analytical methodologies ensures reliable and precise measurement, which is fundamental for both industrial applications and scientific investigation.
| Technique | Matrix | Detection Method | Key Performance Metrics | Source |
|---|---|---|---|---|
| UV-Spectrophotometry | Pharmaceutical Tablets/Capsules | UV Absorbance at 285 nm | Rapid and simple for routine analysis. | pjps.pk |
| HPLC | Feed Premixes | UV at 290 nm | Retention time: 13.41 min; Recovery: 92.4%. | jafs.com.pl |
| HPLC | Human Feces | UV at 275 and 285 nm | Analysis time: 9 min; Recovery: 101.2%. | nih.gov |
| HPLC-MS | General | UV at 292 nm and ESI-MS | High sensitivity and specificity for complex samples. | sielc.com |
| GC-MS | Vegetables | Mass Spectrometry | Simultaneous determination of multiple fat-soluble vitamins. | nih.gov |
| HPLC | Textile Fibers | UV | Quantification after extraction (e.g., with supercritical CO2). | acs.org |
Exploration of New Delivery Systems for Enhanced Compound Stability and Targeted Action
This compound is sensitive to degradation from light, heat, and oxygen, and its high lipophilicity makes it insoluble in aqueous systems. nih.govijcce.ac.ir These characteristics pose significant challenges for its application in food, cosmetic, and pharmaceutical products. rsc.org To overcome these limitations, a major area of current research is the exploration of novel delivery systems designed to encapsulate the compound, thereby enhancing its stability and controlling its release. nih.gov
Nano- and micro-scale encapsulation technologies are at the forefront of this research. Systems such as nanoemulsions, microemulsions, and emulsion gels are being developed to effectively carry the water-insoluble this compound. rsc.orgrsc.orgresearchgate.net These systems typically consist of oil-in-water emulsions stabilized by various food-grade or biocompatible surfactants and polymers. nih.gov For example, nanoemulsions have been fabricated using pluronic emulsifiers for cosmetic applications, and emulsion gels have been created using polysaccharides and modified shea butter, which showed high encapsulation efficiency over 30 days. rsc.orgrsc.orgresearchgate.net
The choice of encapsulation material is critical to the performance of the delivery system. Besides lipids and polysaccharides, researchers are investigating polymers like polycaprolactone (B3415563) and even inorganic materials such as zeolites. acs.orgijcce.ac.ir Zeolite Y, a microporous material, has been used to encapsulate this compound for application in textiles, taking advantage of the inorganic carrier's high stability. acs.org The development of these advanced delivery systems aims not only to protect the compound from degradation but also to improve its bioavailability and enable targeted action. nih.gov The characterization of these systems, including particle size, stability, and release kinetics, is crucial for optimizing their performance for specific applications. nih.govnih.gov
| Delivery System Type | Encapsulation Materials | Key Findings / Characteristics | Potential Application | Source |
|---|---|---|---|---|
| Nanoemulsion | Pluronic Emulsifiers (F127, P123) | Fabrication of particles for carrying water-insoluble agents. Drug load of 7.97% and encapsulation efficiency of 99.6%. | Cosmetics | researchgate.net |
| Microemulsion | Tween 20, Glycerol, Isoamyl Acetate | Low-energy encapsulation into 10-20 nm nanocapsules; demonstrated radical scavenging activity. | Food, Pharmaceuticals | nih.gov |
| Emulsion Gels | Polysaccharides, Modified Shea Butter | Good stability against storage, heating, and freezing; high encapsulation efficiency. | Food, Cosmetics, Medicine | rsc.orgrsc.org |
| Microcapsules | Zeolite Y (inorganic carrier) | High stability regarding solvents, pressure, and temperature. | Functional Textiles | acs.org |
| Nanoparticles | Polycaprolactone (PCL), Tween 20 | Biocompatible polymer encapsulation to prolong shelf-life and maintain bioavailability. | General Bioactive Delivery | ijcce.ac.ir |
| Carrier System | Natural Zeolite | Maximum equilibrium sorption capacity of 9.9 μg/mg at optimal pH of 6.5–7.0. | Biomedical | researchgate.net |
Q & A
Q. What experimental designs are commonly used to evaluate alpha-Tocopherol acetate in allergic rhinitis clinical trials?
this compound (ATANS) is typically studied in prospective, active-controlled, observational trials with patient-preference allocation. For example, a 7-day non-interventional study (NIS) compared ATANS with beclomethasone nasal spray (BNS) and loratadine (LT) using patient-reported symptom scores (0–3 scale), endoscopic examinations, and pollen intensity data . Key metrics included daily rhinitis symptom scores (e.g., sneezing, nasal congestion) and endoscopic mucosal assessments (edema, secretion). Compliance was ensured by limiting the observation period to 7 days, achieving 98.3% completion rates .
Q. How is this compound formulated for nasal spray applications, and what stability considerations are critical?
this compound is formulated as an oil-based nasal spray to create a protective mucosal film. Stability studies indicate that when mixed with lactose, it remains stable at 8°C and 25°C for 60 days, with no degradation observed under these conditions . Excipient compatibility and temperature control during storage are critical to maintain efficacy, as hydrolysis of the ester bond (to free tocopherol) depends on mucosal esterases post-application .
Q. What methodologies assess the cerumenolytic efficacy of this compound in earwax management?
A 7–14 day clinical trial design is used, with earwax obstruction scored on a 0–3 scale (0 = fully occluded). Patients apply 3 sprays of this compound/polydecene solution 3× daily. Efficacy endpoints include complete tympanic membrane visualization by day 7 (primary) or day 14 (secondary). Statistical significance is assessed via time-to-clearance comparisons across age groups (e.g., pediatric vs. adult cohorts) .
Advanced Research Questions
Q. How do pharmacokinetic properties of this compound influence its bioavailability in different delivery systems?
this compound requires hydrolysis by mucosal esterases in the endoplasmic reticulum of enterocytes or nasal epithelia to release active alpha-tocopherol. Unlike free tocopherol, the ester form delays absorption but enhances stability in formulations. In nasal sprays, <10% systemic absorption occurs, limiting systemic bioavailability but enabling localized mucosal effects. Comparative studies show RRR-alpha-tocopherol (natural form) is preferentially secreted in VLDL lipoproteins over synthetic SRR isomers, affecting long-term tissue retention .
Q. What factors explain discrepancies in efficacy outcomes between this compound and corticosteroids in allergic rhinitis studies?
While ATANS reduced rhinitis symptom scores by 27% (comparable to BNS’s 24%), LT (antihistamine) showed superior efficacy (37% reduction). This discrepancy arises from:
- Pollen intensity variations : LT groups had marginally lower pollen exposure during the study period .
- Mechanistic differences : Corticosteroids (BNS) reduce inflammation via cytokine suppression, whereas ATANS acts as a physical barrier.
- Study design limitations : Observational trials lack randomization, introducing selection bias (e.g., patient preference for non-pharmacological treatments) .
Q. What are the implications of stereoisomerism on the biological activity and metabolic pathways of this compound?
Natural RRR-alpha-tocopherol acetate exhibits 1.97× higher bioavailability than synthetic SRR isomers due to preferential incorporation into VLDL lipoproteins during hepatic metabolism. In human trials, deuterated RRR-alpha-tocopherol persisted longer in plasma (half-life: 4 days vs. 3 days for SRR), with VLDL particles enriched in RRR forms. This stereoselectivity impacts dosing in studies comparing natural vs. synthetic vitamin E formulations .
Q. How do mucosal esterases and bile salts modulate the hydrolysis of this compound in vivo?
Mucosal esterases localized in the endoplasmic reticulum hydrolyze this compound intracellularly after uptake, bypassing luminal pancreatic enzymes. Bile salts enhance esterase activity by 40%, critical for absorption in conditions like pancreatic insufficiency. In nasal applications, hydrolysis occurs via nasal epithelial esterases, releasing free tocopherol within 2 minutes post-application .
Q. What methodological approaches resolve contradictions in this compound’s antioxidant vs. pro-oxidant effects in dermatological studies?
While oral alpha-Tocopherol acts as an antioxidant, topical this compound may enhance UVB-induced skin carcinogenesis in mice. Discrepancies arise from:
- Formulation differences : Esterified forms are not metabolized to free tocopherol in human skin, unlike in murine models.
- Study endpoints : Human trials measure plasma/skin tocopherol levels via HPLC, showing no systemic conversion of topical esters .
- Dose dependency : Pro-oxidant effects occur only at supraphysiological concentrations (>500 IU/day) .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
